Quinazolin-2-ol
Description
Properties
IUPAC Name |
1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPFRMDMNDIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901671 | |
| Record name | 2-Quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-58-1 | |
| Record name | 2(1H)-Quinazolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Quinazolin-2(1h)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Quinazolin-2-ol from Anthranilic Acid Derivatives
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of Quinazolin-2-ol, which exists in tautomeric equilibrium with its more stable keto form, Quinazolin-2(1H)-one. We will detail a robust and scientifically sound synthetic strategy commencing from the readily available precursor, anthranilic acid. The guide focuses on a two-step approach: the initial conversion of anthranilic acid to the critical intermediate, anthranilamide (2-aminobenzamide), followed by a cyclocondensation reaction with urea to construct the target heterocyclic system. This document provides detailed experimental protocols, in-depth mechanistic discussions, and process optimization parameters, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction and Strategic Overview
This compound and its keto-tautomer, Quinazolin-2(1H)-one, are important heterocyclic compounds that serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. The direct synthesis from anthranilic acid using reagents like urea or cyanates typically leads to the formation of Quinazoline-2,4(1H,3H)-dione, as the carboxylic acid group readily participates in the cyclization[1].
Therefore, a successful synthesis of Quinazolin-2(1H)-one requires a strategic modification of the carboxylic acid functionality to prevent its participation in the ring-closure step. The most effective strategy involves converting anthranilic acid into its corresponding amide, anthranilamide (2-aminobenzamide) . The amide group is significantly less electrophilic than a carboxylic acid (or its activated forms), thus ensuring that the subsequent cyclization occurs exclusively between the primary amino group and the amide nitrogen to form the desired 4-unsubstituted quinazolinone ring system.
This guide is therefore structured around the following validated two-stage synthetic pathway:
-
Amidation: Conversion of anthranilic acid to anthranilamide.
-
Cyclocondensation: Reaction of anthranilamide with urea to form Quinazolin-2(1H)-one.
This approach provides a clear and reproducible path to the target molecule, starting from the user-specified precursor.
Part I: Synthesis of the Key Intermediate: Anthranilamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While several methods exist, a common and reliable approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Representative Protocol: Thionyl Chloride-Mediated Amidation
This protocol involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthranilic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).
-
Heating: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-aminobenzoyl chloride.
-
Ammonolysis: Cool the flask containing the crude acyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate of anthranilamide will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts. The crude anthranilamide can be purified by recrystallization from hot water or an ethanol/water mixture to yield the pure product.
Part II: Core Synthesis of Quinazolin-2(1H)-one
With the key anthranilamide intermediate in hand, the construction of the heterocyclic core can proceed. The reaction of anthranilamide with urea serves as an efficient method to introduce the C2 carbonyl group and the N3 atom of the quinazoline ring.
Overall Reaction Scheme
Experimental Workflow: A Visual Guide
The following diagram outlines the typical laboratory workflow for the synthesis of Quinazolin-2(1H)-one from anthranilamide.
Caption: Experimental workflow for Quinazolin-2(1H)-one synthesis.
Detailed Experimental Protocol
This protocol describes a solvent-free thermal condensation method.
-
Preparation: In a round-bottom flask, thoroughly mix anthranilamide (1.0 eq) and urea (2.0-3.0 eq).
-
Thermal Reaction: Heat the solid mixture in an oil bath to 180-190 °C. The mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the cyclization. Maintain this temperature for 2-4 hours or until the evolution of ammonia ceases.
-
Initial Purification: Allow the reaction mixture to cool until it solidifies. Add hot water to the crude solid and heat to boiling to dissolve the product and any unreacted starting materials, leaving behind insoluble byproducts.
-
Isolation: Filter the hot solution to remove any insoluble matter. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the product.
-
Final Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold water. For higher purity, the product can be recrystallized from ethanol. Dry the final product under vacuum.
Mechanistic Insights into the Cyclocondensation
The reaction between anthranilamide and urea proceeds through a well-understood pathway involving nucleophilic addition followed by an intramolecular cyclization-condensation.
Causality Behind the Mechanism:
-
Step 1: Nucleophilic Attack. The primary amino group (-NH₂) of anthranilamide is a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of urea. This step is the key initiation event.
-
Step 2: Formation of the Ureido Intermediate. Following the initial attack, a molecule of ammonia is eliminated, leading to the formation of the crucial intermediate, 2-ureidobenzamide .
-
Step 3: Intramolecular Cyclization. The amide nitrogen of the benzamide portion of the intermediate then acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the ureido group. This ring-closing step is favored due to the formation of a stable six-membered ring.
-
Step 4: Deamination/Condensation. The resulting tetrahedral intermediate is unstable and collapses, eliminating a second molecule of ammonia to yield the final, stable aromatic Quinazolin-2(1H)-one product.
Visualizing the Reaction Mechanism
Caption: Proposed mechanism for the formation of Quinazolin-2(1H)-one.
Data Presentation: Critical Process Parameters
The success of the cyclocondensation reaction is dependent on several key parameters. The following table summarizes these variables and their typical impact on the reaction outcome.
| Parameter | Typical Range | Rationale & Impact on Yield/Purity |
| Temperature | 170 - 200 °C | Crucial for success. Below this range, the reaction is impractically slow. Temperatures above 200 °C can lead to thermal decomposition and byproduct formation, reducing yield and purity. |
| Reactant Ratio | 1 : 2 to 1 : 3 (Anthranilamide : Urea) | An excess of urea is used to ensure complete conversion of the anthranilamide and to act as a molten solvent for the reaction. A ratio of ~1:2.5 is often optimal. |
| Reaction Time | 2 - 5 hours | Time is typically determined by monitoring the cessation of ammonia evolution. Prolonged heating after completion can lead to degradation. |
| Atmosphere | Ambient (in fume hood) | The reaction is typically robust and does not require an inert atmosphere. A well-ventilated fume hood is mandatory to handle the ammonia gas evolved. |
| Purification Method | Recrystallization | Recrystallization from a suitable solvent like ethanol or aqueous ethanol is highly effective for removing unreacted urea and polar impurities, yielding a product of high purity. |
Conclusion
The synthesis of Quinazolin-2(1H)-one from anthranilic acid is most effectively achieved through a two-stage process involving the formation of an anthranilamide intermediate. The subsequent solvent-free thermal condensation of anthranilamide with urea presents an efficient, atom-economical, and straightforward method for constructing the desired heterocyclic core. Understanding the underlying mechanism, particularly the role of the 2-ureidobenzamide intermediate, and careful control of key reaction parameters such as temperature are paramount for achieving high yield and purity. This guide provides the necessary protocols and scientific rationale to empower researchers to successfully synthesize this valuable chemical scaffold for applications in drug discovery and materials science.
References
A Technical Guide to Quinazolin-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agents
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. The quinazolin-2,4(1H,3H)-dione core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of this chemical class as a promising source of new antibacterial drugs. We will dissect the synthetic strategies for derivatization, elucidate the primary mechanism of action targeting bacterial topoisomerases, detail the essential in vitro and in silico evaluation workflows, and synthesize critical structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to overcoming the challenges of bacterial resistance.
Chapter 1: The Imperative for Novel Antibacterials: A Post-Antibiotic Era Looms
The discovery of antibiotics was a watershed moment in human history, yet the relentless evolution of bacteria threatens to return us to a pre-antibiotic era. Pathogens on the ESKAPE list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent the pinnacle of this threat, accounting for a majority of hospital-acquired infections and exhibiting resistance to multiple drug classes.[1] The structural backbones of many existing antibiotics, such as the fluoroquinolones, are now compromised by widespread resistance mechanisms.[2] This reality fuels the search for compounds with novel chemical structures that can circumvent these resistance pathways. Quinazolinone and its derivatives, particularly the quinazolin-2,4(1H,3H)-dione scaffold, are gaining significant attention for their therapeutic potential and structural versatility, offering a promising starting point for the development of next-generation antibacterial agents.[3][4]
Chapter 2: The Quinazolin-2,4(1H,3H)-dione Scaffold: A Privileged Structure
The quinazolin-2,4(1H,3H)-dione is an oxidized derivative of quinazoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring. Its rigid, planar structure and multiple sites for chemical modification (notably the N1 and N3 positions) make it an ideal scaffold for drug design. While this guide focuses on its antibacterial properties, the versatility of this core is evidenced by its wide-ranging reported biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4][5] This history of biological activity underscores its drug-like characteristics and potential for interacting with various biological targets.
Chapter 3: Synthetic Strategies and Chemical Space Exploration
The accessibility and derivatization of the quinazolin-2,4(1H,3H)-dione core are central to its appeal. Synthetic chemists leverage robust and scalable routes to generate diverse libraries of compounds for screening.
Causality in Synthetic Route Selection
The most common and efficient synthetic pathways commence from readily available precursors like anthranilic acid or isatoic anhydride.[2] The choice of isatoic anhydride, for instance, is advantageous as its reaction with substituted aromatic amines provides a direct and often high-yielding route to the core scaffold, allowing for the introduction of diversity at the N3 position in a single step. Subsequent N-alkylation, often using reagents like ethyl chloroacetate, provides a handle for further modifications at the N1 position.[2] This strategic, stepwise approach allows for the systematic exploration of the chemical space around the scaffold, which is fundamental to building a comprehensive Structure-Activity Relationship (SAR) profile.
Experimental Protocol: Synthesis of a Representative N1, N3-Disubstituted Derivative
This protocol describes a common multi-step synthesis, beginning with the formation of the core ring and subsequent functionalization.
Step 1: Synthesis of Quinazolin-2,4(1H,3H)-dione (1)
-
To a solution of anthranilic acid (10 mmol) in water, add urea (20 mmol).
-
Heat the mixture to reflux for 6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield quinazolin-2,4(1H,3H)-dione (1).
Step 2: N1-Alkylation to produce Ethyl 2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetate (2)
-
Suspend quinazolin-2,4(1H,3H)-dione (1) (10 mmol) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (15 mmol) to the suspension.
-
Add ethyl chloroacetate (11 mmol) dropwise to the stirring mixture at room temperature.
-
Continue stirring for 12-18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain pure compound (2).
Step 3: Hydrazinolysis to form 2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetohydrazide (3)
-
Dissolve the ester (2) (10 mmol) in ethanol.
-
Add hydrazine hydrate (20 mmol) and reflux the mixture for 8 hours.
-
Cool the solution. The resulting solid product is filtered and washed with cold ethanol to yield the hydrazide (3). This intermediate is a crucial building block for introducing further heterocyclic moieties like oxadiazoles or triazoles.[2]
Mandatory Visualization: General Synthetic Workflow
References
An In-Depth Technical Guide to Natural Products Containing the Quinazolinone Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a nitrogen-containing heterocyclic system recognized as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Molecules incorporating this core exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[2][3] This guide provides a comprehensive technical overview of naturally occurring quinazolinones, detailing their structural diversity, biosynthetic origins, and significant biological activities with their underlying mechanisms of action. Furthermore, it offers detailed methodologies for the isolation, purification, and characterization of these valuable compounds, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore this potent class of natural products.
Introduction: The Quinazolinone Core
The quinazolinone framework consists of a benzene ring fused to a pyrimidine ring, which contains a carbonyl group.[3] Depending on the position of this group, two primary isomers exist: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4(3H)-quinazolinone isomer being the most common in nature.[1][3] This scaffold's unique structural and electronic properties allow it to interact with a wide variety of biological targets, making it a recurring motif in over 200 identified alkaloids from plants, fungi, and marine organisms.[1][4] Its stability, synthetic tractability, and diverse pharmacological profile have cemented its status as a cornerstone in the development of new therapeutic agents.[1][5]
Structural Diversity of Quinazolinone Natural Products
The structural architecture of natural quinazolinones is remarkably diverse, ranging from simple, substituted single-ring systems to complex, polycyclic alkaloids. This diversity is a direct result of the varied biosynthetic pathways employed by different organisms. These compounds can be broadly classified based on their structural complexity and natural source.
Table 1: Representative Quinazolinone-Containing Natural Products
| Compound Name | Natural Source(s) | Core Structure Class | Key Biological Activity |
|---|---|---|---|
| Vasicinone | Adhatoda vasica (Plant) | Pyrrolo[2,1-b]quinazoline | Bronchodilator, Antimicrobial[4][6] |
| Febrifugine | Dichroa febrifuga (Plant) | Piperidinyl-quinazoline | Antimalarial, Anti-fibrotic[7][8] |
| Tryptanthrin | Isatis tinctoria (Plant), Fungi | Indolo[2,1-b]quinazoline | Anticancer, Anti-inflammatory[9][10] |
| Rutaecarpine | Evodia rutaecarpa (Plant) | Indolo[2',3':3,4]pyrido[2,1-b]quinazoline | Anticancer, Anti-inflammatory[11] |
| Luotonin A | Peganum nigellastrum (Plant) | Pyrrolo[2',1':2,3]pyrimido[6,1-a]isoquinoline | Anticancer (Topoisomerase I inhibitor) |
| Fiscalin B | Neosartorya fischeri (Fungus) | Pyrazino[2,1-b]quinazoline | Antitumor[8] |
| Asperlicin C | Aspergillus alliaceus (Fungus) | Benzodiazepine-fused quinazolinone | Cholecystokinin antagonist |
Biosynthesis of the Quinazolinone Scaffold
The biosynthesis of the quinazolinone core in most organisms originates from the shikimate pathway, which provides the essential precursor, anthranilic acid .[2][5] The pathway, while varying between species and leading to different final structures, generally follows a conserved sequence of reactions to form the fundamental bicyclic system. Anthranilic acid is first activated, often by adenylation, and then condensed with an amino acid (commonly glutamine or asparagine) and a carbon source, such as formamide, to construct the pyrimidine ring.[1][12]
The proposed general biosynthetic pathway involves the enzymatic condensation of anthranilic acid with a nitrogen and carbon donor, followed by cyclization and subsequent oxidation or aromatization to yield the stable 4(3H)-quinazolinone core. This core then serves as a versatile intermediate, undergoing various enzymatic modifications (e.g., hydroxylation, methylation, glycosylation) and further condensations with other precursors (like tryptophan for tryptanthrin) to generate the vast diversity of quinazolinone alkaloids observed in nature.[1]
Key Biological Activities and Mechanisms of Action
Quinazolinone natural products are renowned for their potent and diverse pharmacological activities. This section highlights two of the most extensively studied areas: anticancer and antimicrobial effects.
4.1 Anticancer Activity
Many quinazolinone-containing compounds exhibit significant cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cell signaling pathways.
Mechanism 1: Tyrosine Kinase Inhibition A prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14] EGFR is a receptor protein tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and angiogenesis.[15] Overexpression of EGFR is common in many cancers.[15] Quinazolinone-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis.[16][17]
Table 2: Anticancer Activity of Representative Quinazolinone Natural Products
| Compound | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Tryptanthrin Derivative (A5) | Hep3B (Liver) | MTT | 0.43 | [18] |
| Tryptanthrin Derivative (A7) | Hep3B (Liver) | MTT | 8.79 | [18] |
| Tryptanthrin-Pt Complex (BrTry-Pt) | T-24 (Bladder) | MTT | 0.21 | [11] |
| Rutaecarpine-Pt Complex (Rut-Pt) | T-24 (Bladder) | MTT | 82 | [11] |
| (-)-Chaetominine | K562 (Leukemia) | MTT | 21 | [1] |
| (-)-Chaetominine | SW1116 (Colon) | MTT | 28 |[1] |
4.2 Antimalarial and Antimicrobial Activity
The quinazolinone scaffold is present in potent antiprotozoal and antimicrobial agents. Febrifugine, isolated from the Chinese herb Dichroa febrifuga, and its synthetic analog halofuginone, are prime examples.[8]
Mechanism 2: Inhibition of Prolyl-tRNA Synthetase (ProRS) Febrifugine and halofuginone exert their antimalarial and anti-inflammatory effects by inhibiting the enzyme prolyl-tRNA synthetase (ProRS).[7][19] This enzyme is essential for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By competitively inhibiting the proline binding site on ProRS, these compounds lead to an accumulation of uncharged tRNAPro.[7][19] This mimics a state of proline starvation, triggering the Amino Acid Response (AAR) pathway, which in turn inhibits specific biological processes like the proliferation of malaria parasites and the differentiation of pro-inflammatory Th17 cells.[7][20]
Table 3: Antimicrobial Activity of Representative Quinazolinone Natural Products
| Compound | Microorganism | Assay | MIC Value (µg/mL) | Reference |
|---|---|---|---|---|
| Vasicine | Escherichia coli | Microdilution | 20 | [6] |
| Vasicine | Candida albicans | Microdilution | >55 | [6] |
| Thielaviazoline | S. aureus (MRSA) | Microdilution | 6.25 | [2] |
| Thielaviazoline | S. aureus (MDRSA) | Microdilution | 12.5 | [2] |
| Cottoquinazoline D | Candida albicans | Microdilution | 22.6 µM |[1] |
Methodologies for Isolation and Characterization
The successful study of natural products hinges on robust and systematic methodologies for their extraction, isolation, and structural elucidation. The following section provides a generalized, field-proven protocol for obtaining quinazolinone alkaloids from a plant source.
5.1 Generalized Experimental Protocol
Step 1: Collection and Preparation of Plant Material
-
Collection: Collect the desired plant material (e.g., leaves, roots, or stems). Proper botanical identification is critical to ensure reproducibility.
-
Drying: Air-dry the plant material in the shade for 1-2 weeks or use a laboratory oven at a controlled temperature (typically 40-50 °C) to prevent degradation of thermolabile compounds.[21]
-
Grinding: Pulverize the dried material into a fine powder using a mechanical grinder. This increases the surface area, facilitating efficient solvent extraction.[22]
Step 2: Extraction of Crude Alkaloids The choice of extraction method is based on the polarity and basicity of the target alkaloids.[23] An acid-base extraction is highly effective.
-
Maceration: Soak the powdered plant material (e.g., 1 kg) in a polar solvent like methanol or 80% ethanol for 3-5 days at room temperature, with occasional agitation.[24]
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Resuspend the crude extract in an acidic aqueous solution (e.g., 2% HCl or H₂SO₄). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds (lipids, chlorophyll, etc.). Discard the organic phase.
-
Basify the remaining aqueous phase by adding a base (e.g., NH₄OH or Na₂CO₃) until the pH is approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[24]
-
Extract the basified aqueous solution multiple times with a moderately polar organic solvent like chloroform or dichloromethane.
-
Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[23]
-
Step 3: Chromatographic Purification
-
Column Chromatography (CC): Subject the crude alkaloid fraction to CC over silica gel or alumina. Elute with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light (254/366 nm) and with an alkaloid-detecting spray reagent (e.g., Dragendorff's or Bouchardat's reagent).[24]
-
Further Purification: Pool fractions containing the compound of interest and subject them to further purification steps as needed, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.
Step 4: Structural Elucidation The structure of the purified compound is determined using a combination of spectroscopic techniques.[25][26]
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HR-MS) to determine the exact molecular weight and deduce the molecular formula.[27] Tandem MS (MS/MS) experiments can reveal fragmentation patterns, providing clues about the compound's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete chemical structure.[3]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR (and DEPT): Shows the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC). Together, they allow for the unambiguous assembly of the molecular skeleton.[28]
-
NOESY: Can be used to determine the relative stereochemistry by identifying protons that are close in space.
-
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present (e.g., C=O, N-H, aromatic rings) and the nature of the chromophore, respectively.[27]
5.2 Workflow Diagram
Synthetic Strategies and Lead Optimization
The potent biological activities and complex structures of quinazolinone natural products have inspired significant efforts in synthetic chemistry. Total synthesis campaigns not only confirm the proposed structures of these molecules but also provide access to analogs that are difficult to obtain from natural sources. Furthermore, the quinazolinone core serves as a template for the design of combinatorial libraries aimed at discovering new drug candidates with improved potency, selectivity, and pharmacokinetic properties.[15] Structure-activity relationship (SAR) studies on these synthetic derivatives are crucial for optimizing lead compounds in the drug discovery pipeline.[13]
Future Perspectives and Conclusion
Natural products containing the quinazolinone core represent a rich and historically significant source of therapeutic leads. Their structural diversity and broad spectrum of biological activities continue to make them attractive targets for research in phytochemistry, pharmacology, and medicinal chemistry. Future research will likely focus on exploring untapped biological sources (e.g., extremophilic microorganisms, marine invertebrates) for novel quinazolinone structures. Advances in spectroscopic techniques and computational chemistry will accelerate their structural elucidation and mechanism-of-action studies. Moreover, the integration of synthetic biology and metabolic engineering approaches may enable the sustainable production of high-value quinazolinone alkaloids. The continued investigation of this privileged scaffold holds immense promise for the discovery and development of next-generation therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. generis-publishing.com [generis-publishing.com]
- 5. Alkaloids Derived from Anthranilic Acid: Occurrence and Pharmacological Properties of Acridone, Quinazoline, and Quinoline | CoLab [colab.ws]
- 6. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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A Spectroscopic Guide to Unraveling Novel Quinazolin-2-ol Analogues
Preamble: The Quinazolin-2-ol Core - A Privileged Scaffold in Drug Discovery
Quinazoline derivatives represent a cornerstone in medicinal chemistry, with their fused heterocyclic structure providing a versatile scaffold for a multitude of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, this compound analogues are of particular interest due to their unique structural features and synthetic accessibility. The rigorous and unambiguous structural elucidation of these novel analogues is a critical prerequisite for establishing structure-activity relationships (SAR) and advancing drug development pipelines.
This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of novel this compound analogues. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of protocols, this guide emphasizes the causality behind experimental choices and the logic of data interpretation, empowering researchers to confidently and accurately characterize their synthesized molecules.
A pivotal aspect of this compound chemistry is the existence of tautomeric forms. Specifically, the lactim (enol) form, this compound, is in equilibrium with its lactam (keto) tautomer, quinazolin-2(1H)-one.[4][5] This dynamic equilibrium is influenced by factors such as the solvent, temperature, and pH, and has profound implications for the spectroscopic signatures of these molecules.[6] Understanding and characterizing this tautomerism is a central theme throughout this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound analogues, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Key Considerations for this compound Analogues:
-
Tautomerism: The position of the N-H proton signal is a key indicator of the dominant tautomeric form. In the quinazolin-2(1H)-one form, a broad signal for the N-H proton is typically observed downfield (δ 10-12.5 ppm), which can undergo rapid chemical exchange with residual water in the solvent, leading to broadening.[6][7]
-
Aromatic Protons: The protons on the benzene ring of the quinazoline core typically appear in the aromatic region (δ 7-8.5 ppm).[7][8] The substitution pattern on this ring will dictate the multiplicity and coupling constants of these signals.
-
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts, particularly of exchangeable protons like N-H and O-H.[6] DMSO-d₆ is often used as it can form hydrogen bonds and help in observing labile protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound analogue.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be reported.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To improve the signal-to-noise ratio, acquire a sufficient number of scans (typically 8-16).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Elucidating the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Key Signals for this compound Analogues:
-
Carbonyl Carbon: The most downfield signal in the spectrum of the quinazolin-2(1H)-one tautomer is typically the C=O carbon (δ ~160-170 ppm).[7][9]
-
C2 Carbon: In the this compound tautomer, the C2 carbon bearing the hydroxyl group will be shifted upfield compared to the C=O carbon of the keto form.
-
Aromatic Carbons: The carbons of the benzene ring appear in the range of δ 115-150 ppm.[7][8]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.
-
A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR, with chemical shift calibration referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[10]
-
Data Presentation: Typical NMR Chemical Shifts for the Quinazolinone Core
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | 10.0 - 12.5 (broad) | - |
| C=O | - | 160 - 170 |
| Aromatic-H | 7.0 - 8.5 | 115 - 150 |
| Substituent Protons | Variable | Variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[10]
Visualization: NMR Characterization Workflow
References
- 1. orientjchem.org [orientjchem.org]
- 2. longdom.org [longdom.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. ijpscr.info [ijpscr.info]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Keto-enol Tautomerism in 2-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyquinoline and its tautomer, 2-quinolone, represent a foundational scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The dynamic equilibrium between the enol (lactim) and keto (lactam) forms, a phenomenon known as keto-enol tautomerism, is a critical determinant of the molecule's physicochemical properties and its interactions with biological targets.[1][4] This guide provides a comprehensive examination of the structural nuances of these tautomers, the factors governing their equilibrium, and the multifaceted analytical techniques employed for their characterization. A deep understanding of this tautomerism is paramount for the rational design and development of novel therapeutics.[4][5]
The Fundamental Equilibrium: 2-Hydroxyquinoline vs. 2-Quinolone
The tautomerism in 2-hydroxyquinoline involves the migration of a proton between the oxygen and nitrogen atoms, accompanied by a shift in the double bond arrangement within the heterocyclic ring.[1]
-
Enol (Lactim) Form (2-Hydroxyquinoline): This tautomer possesses a hydroxyl (-OH) group at the C2 position of the quinoline ring, which imparts a higher degree of aromaticity to the heterocyclic ring.[1]
-
Keto (Lactam) Form (2-Quinolone or 2(1H)-quinolinone): This form features a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom (N-H).[1] It is structurally classified as a cyclic amide.[1]
The equilibrium between these two forms is not static and is profoundly influenced by the surrounding environment, including the physical state, solvent polarity, and pH.[1] In most conditions, the equilibrium lies significantly towards the more stable keto form.[1][6]
Caption: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.
Factors Governing the Tautomeric Equilibrium
The predominance of one tautomer over the other is a consequence of its relative thermodynamic stability, which is dictated by a confluence of factors:
-
Solvent Polarity: This is a primary determinant of the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, preferentially stabilize the more polar keto (lactam) form.[1][7][8] In aqueous solutions, the keto form is estimated to be more stable than the enol form by approximately 5 kcal/mol.[1][9] Conversely, in the gas phase or in non-polar solvents, the enol (lactim) form is slightly more stable.[7]
-
pH: The acidity or basicity of the medium can significantly shift the equilibrium. In acidic conditions, protonation of the nitrogen atom can favor the enol form, while in basic conditions, deprotonation of the N-H group in the keto form or the O-H group in the enol form can lead to the formation of anionic species, further influencing the equilibrium.[5]
-
Substituents: The electronic nature of substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, potentially favoring the keto form.[10]
-
Temperature: Temperature can affect the equilibrium constant of the tautomerization process. For instance, in 6-chloro-2-pyridone, a related heterocyclic system, an increase in temperature shifts the equilibrium towards the lactim tautomer.[11]
The Impact of Tautomerism in Drug Discovery and Development
The tautomeric state of a molecule is not merely an academic curiosity; it has profound implications for drug discovery and development.[4][12] The different tautomers of a drug can exhibit distinct:
-
Pharmacodynamics: The shape, hydrogen bonding capabilities, and overall electronic distribution of a molecule are dictated by its tautomeric form.[1][4] This, in turn, governs its binding affinity and selectivity for its biological target.[4]
-
Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are influenced by tautomerism, which can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Formulation: The stability of a drug in its solid or solution form can be dependent on the predominant tautomer.[4]
It is estimated that around 70% of drug molecules are capable of tautomerization, highlighting the critical need to understand and control this phenomenon in drug design.[4]
Synthesis of the 2-Hydroxyquinoline Scaffold
Several synthetic methodologies are employed to construct the 2-hydroxyquinoline core, with the choice of method often depending on the desired substitution pattern and reaction conditions.
Knorr Quinoline Synthesis
A classic and robust method for preparing 2-hydroxyquinolines (2-quinolones) involves the acid-catalyzed intramolecular cyclization of β-ketoanilides.[13] This method is particularly effective for producing derivatives with substituents at the 4-position.[13]
Experimental Protocol: Knorr Synthesis of a 4-Substituted 2-Quinolone [13]
-
Reagent Preparation: To a glass vial, add the desired β-keto anilide (200 mg).
-
Reaction Setup: Add polyphosphoric acid (PPA) (5-6 g) to the vial containing the β-keto anilide.
-
Cyclization Reaction: Heat the mixture to 80°C with vigorous stirring until fully homogenized (approximately 15-20 minutes).
-
Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure complete cyclization.
-
Work-up: Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-quinolone derivative.
Conrad-Limpach-Knorr Synthesis Variation
The Conrad-Limpach-Knorr synthesis, which primarily yields 4-hydroxyquinolines, can be adapted to produce 2-hydroxyquinolines by controlling the initial reaction temperature.[14] At temperatures above 140°C, the aniline attacks the ester carbonyl of the β-ketoester, forming a β-ketoanilide intermediate that subsequently undergoes acid-catalyzed cyclization to the 2-hydroxyquinoline.[14]
Other Synthetic Approaches
Modern synthetic strategies, such as palladium-catalyzed cross-coupling and cyclization reactions, offer efficient and versatile routes to substituted 2-quinolones.[14][15] Additionally, methods involving the reaction of 2-aminobenzophenones with N,N-dimethylacetamide in the presence of a strong base have been developed.[16]
Caption: General experimental workflow for the synthesis of 2-hydroxyquinoline derivatives.
Analytical Characterization of Tautomers
A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the 2-hydroxyquinoline/2-quinolone tautomeric equilibrium.[1][17]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To identify the dominant tautomer in solution and quantify the tautomeric ratio.[1]
-
Methodology: Dissolve the compound (5-10 mg/mL) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
-
Analysis: The keto form will show a characteristic N-H proton signal, while the enol form will exhibit an O-H proton signal.[18] Differences in the ¹³C and ¹⁵N chemical shifts are also powerful indicators for distinguishing between tautomers.[19]
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To differentiate tautomers based on their distinct electronic transitions.[1]
-
Methodology: Prepare dilute solutions in solvents of varying polarity and record the absorption spectrum (approx. 200-450 nm).[1]
-
Analysis: The keto and enol forms have different conjugated π-systems and thus exhibit different absorption maxima (λ_max).[1] Shifts in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium.[1]
Infrared (IR) Spectroscopy:
-
Objective: To identify functional groups characteristic of each tautomer.[1]
-
Methodology: Prepare the sample as a KBr pellet or in a suitable solvent.[1]
-
Analysis: The keto form is characterized by a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretching vibration (~3400 cm⁻¹).[1] The enol form will lack a strong carbonyl absorption and instead show a broad O-H stretching band.[1]
X-ray Crystallography:
-
Objective: To unambiguously determine the molecular structure in the solid state.[1]
-
Methodology: Grow a single crystal of the compound and collect diffraction data using an X-ray diffractometer.[1]
-
Analysis: Solving the crystal structure provides definitive proof of which tautomer exists in the crystal lattice. For 2-hydroxyquinoline, X-ray data confirms the predominance of the keto form in the solid state.[1]
Computational Chemistry
-
Objective: To calculate the relative stabilities of the tautomers and support experimental findings.[1]
-
Methodology: Construct 3D structures of both tautomers and perform geometry optimization and frequency calculations using quantum chemical methods like Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)).[1][20] Continuum solvation models can be used to simulate solvent effects.[1]
-
Analysis: The calculated relative energies of the tautomers can predict the thermodynamically favored form under different conditions.
Caption: A multi-faceted workflow for the comprehensive investigation of tautomerism.
Quantitative Data Summary
The following table summarizes key quantitative data that differentiate the two tautomeric forms of 2-hydroxyquinoline.
| Method | Parameter | Keto Form (2-Quinolone) | Enol Form (2-Hydroxyquinoline) | Reference |
| IR Spectroscopy | C=O Stretch | ~1650-1690 cm⁻¹ | Absent | [1] |
| N-H Stretch | ~3400 cm⁻¹ | Absent | [1] | |
| O-H Stretch | Absent | Broad band | [1] | |
| UV-Vis Spectroscopy | λ_max (in polar solvents) | Dominant absorption | Minor or absent absorption | [7] |
| Computational Chemistry | Relative Stability (in water) | More stable (~5 kcal/mol) | Less stable | [1][9] |
| X-ray Crystallography | Solid State Structure | Predominantly observed | Not typically observed | [1] |
Conclusion and Future Perspectives
The keto-enol tautomerism of 2-hydroxyquinolines is a fundamental aspect of their chemistry, with the equilibrium heavily favoring the 2-quinolone (keto) form in most biologically relevant environments.[1] This preference is driven by the thermodynamic stability of the cyclic amide structure and its capacity for strong intermolecular hydrogen bonding.[1] A thorough understanding of this equilibrium, achieved through a synergistic application of high-resolution spectroscopy, X-ray crystallography, and quantum chemical calculations, is indispensable for the rational design of novel 2-hydroxyquinoline-based therapeutic agents.[1][21] Future research in this area will likely focus on developing more accurate predictive models for tautomeric ratios in diverse biological microenvironments and leveraging this understanding to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 9. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Quinazolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its remarkable synthetic accessibility and inherent ability to interact with a multitude of biological targets have cemented its role as a foundational scaffold in the development of novel therapeutics.[1][3] This guide provides a comprehensive exploration of the quinazolinone framework, from its fundamental chemical properties and diverse synthetic strategies to its intricate structure-activity relationships (SAR) and mechanisms of action across various disease states. We will delve into specific, field-proven examples, including FDA-approved drugs, and provide detailed experimental insights to empower researchers in their quest for the next generation of quinazolinone-based therapies.[4][5]
The Quinazolinone Core: A Profile of a Privileged Scaffold
The term "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by making specific structural modifications. The quinazolinone scaffold perfectly embodies this concept. Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.[6]
The two primary isomers are the 2(1H)-quinazolinone and the more common 4(3H)-quinazolinone.[3][7][8] The lactam functional group within the quinazolinone ring is a key feature, participating in crucial hydrogen bonding interactions with biological targets.[6] The aromatic benzene ring provides a platform for pi-stacking interactions, while various positions on both rings are amenable to substitution, dramatically influencing the molecule's pharmacological profile.[2][6]
The broad-spectrum biological activities of quinazolinone derivatives are well-documented and include:
This versatility underscores the scaffold's importance and justifies its continued exploration in drug discovery.[12]
Synthetic Strategies: Building the Quinazolinone Core
The synthetic tractability of the quinazolinone scaffold is a major advantage for medicinal chemists.[1] A variety of methods, from classical named reactions to modern catalytic approaches, are available to construct this heterocyclic system.
Classical Synthetic Routes
The most common and enduring method for the synthesis of 4(3H)-quinazolinones starts from anthranilic acid or its derivatives.[8] The Niementowski quinazolinone synthesis , first described in 1895, involves the reaction of anthranilic acid with an excess of formamide at elevated temperatures to yield 4(3H)-quinazolinone.[8][13]
Experimental Protocol: A Generalized Niementowski Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and formamide (5.0-10.0 eq).
-
Heating: Heat the reaction mixture to 120-180 °C. The optimal temperature will depend on the specific substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4(3H)-quinazolinone.
Causality: The excess formamide serves as both a reactant and a solvent. The high temperature is necessary to drive the condensation and subsequent cyclization. The aqueous work-up precipitates the organic product, allowing for easy isolation.
Modern Synthetic Methodologies
In recent years, a plethora of more efficient and versatile synthetic methods have been developed.[1] These include:
-
Microwave-assisted synthesis: Significantly reduces reaction times and often improves yields.[1]
-
Ultrasound-promoted reactions: Another energy-efficient method to accelerate the synthesis.[1]
-
Metal-catalyzed reactions: Palladium, copper, and other transition metals can catalyze various C-N and C-C bond formations to construct the quinazolinone core.[1]
-
One-pot syntheses: These methods combine multiple reaction steps into a single procedure, improving efficiency and reducing waste.[1]
References
- 1. ujpronline.com [ujpronline.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.uob.edu.ly [journals.uob.edu.ly]
Investigating the Mechanism of Action of Quinazolin-2-ol Compounds: A Strategic Workflow for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous compounds with significant therapeutic potential, particularly in oncology.[1] Quinazolin-2-ol derivatives, a specific subset of this class, have demonstrated promising cytotoxic effects, often implicating the inhibition of critical signaling pathways that drive cancer progression.[2][3] However, moving a promising hit from a primary screen to a viable lead candidate requires a rigorous and systematic elucidation of its mechanism of action (MoA). A definitive understanding of a compound's molecular target and its downstream cellular consequences is paramount for predicting efficacy, anticipating off-target effects, and designing rational strategies for lead optimization.
This technical guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to dissect the MoA of novel this compound compounds. Eschewing a rigid template, this guide is structured to mirror the logical progression of an MoA investigation, from initial phenotypic observations to precise biophysical characterization and pathway deconvolution. We will detail the causality behind experimental choices, provide self-validating protocols for key assays, and ground our recommendations in authoritative references, ensuring a scientifically robust approach to this critical phase of drug discovery.
Section 1: The Strategic Framework for MoA Elucidation
A successful MoA investigation is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement. The overarching goal is to connect the compound's chemical structure to a specific molecular interaction, and that interaction to a measurable cellular phenotype. Our strategic workflow is designed to systematically narrow the field of possibilities and build a coherent, evidence-based narrative for the compound's biological activity.
Caption: High-level strategic workflow for MoA elucidation.
Section 2: Initial Biological Characterization: Quantifying the Phenotype
Before seeking a molecular target, it is essential to robustly quantify the compound's effect on cancer cells. The primary assay in this phase is cytotoxicity screening across a panel of relevant cancer cell lines.
In Vitro Cytotoxicity Screening
The goal is to determine the half-maximal inhibitory concentration (IC50) of the this compound compound. This provides a quantitative measure of potency and a basis for comparing activity across different cellular contexts. Many quinazoline derivatives have shown potent anti-proliferative activity against various cancer cell lines.
Table 1: Representative Cytotoxicity Data for a Hypothetical this compound Compound (QZO-X)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung | 5.2 ± 0.4 |
| PC-3 | Prostate | 8.1 ± 0.7 |
| MCF-7 | Breast | 6.2 ± 0.5 |
| SMMC-7721 | Liver | 11.5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies used for evaluating quinazoline derivatives.[1]
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the this compound compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Section 3: Target Identification and Validation: Finding the Molecular Handle
With a confirmed cytotoxic phenotype, the next critical step is to identify the direct molecular target(s) of the compound. This can be approached through a combination of label-free, affinity-based, and computational methods.[4][5]
Cellular Thermal Shift Assay (CETSA®)
Causality: The principle behind CETSA is that the binding of a ligand (the drug) to its target protein confers thermal stability.[6] When cells are heated, proteins denature and aggregate out of solution. A protein bound to a drug will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[7][8] This provides a powerful, label-free method to confirm direct target engagement within the complex and physiologically relevant environment of an intact cell.[9]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target Engagement
This protocol is designed to verify the interaction between a this compound compound and its putative target (e.g., a specific kinase).[9][10]
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Harvest the cells and resuspend them in PBS containing the this compound compound or vehicle control. Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[9]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation & Analysis: Collect the supernatant (soluble fraction). Determine the protein concentration and prepare samples for analysis by Western blot, probing for the suspected target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature for both the treated and vehicle control samples to generate melt curves. A rightward shift in the curve for the drug-treated sample indicates target stabilization and engagement.[10]
Affinity-Based Pull-Down Methods
These methods involve chemically modifying the this compound compound to include a tag (like biotin) or immobilizing it on a solid support (like agarose beads).[11][12] This "bait" is then incubated with cell lysate, and any proteins that bind to it are "pulled down," isolated, and identified, typically by mass spectrometry.[11] While powerful, this approach requires careful chemical modification to ensure the tag does not interfere with the compound's native binding activity.[12]
Section 4: Biophysical Characterization of Target Engagement
Once a primary target has been identified and validated in a cellular context, it is crucial to quantify the binding interaction using purified components. This provides precise data on affinity, kinetics, and thermodynamics, which are invaluable for structure-activity relationship (SAR) studies and lead optimization.
Surface Plasmon Resonance (SPR)
Causality: SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[13] One molecule (the target protein, or "ligand") is immobilized on a gold sensor chip. A solution containing the other molecule (the this compound compound, or "analyte") is flowed over the surface.[13][14] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the "resonance angle" of reflected light.[15][16] This change is plotted over time in a sensorgram, from which kinetic parameters (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (KD) can be calculated.[13]
Table 2: Representative Biophysical Data for QZO-X Binding to Target Kinase Y
| Technique | Parameter | Value |
| SPR | KD (Affinity) | 150 nM |
| ka (Association Rate) | 1.2 x 105 M-1s-1 | |
| kd (Dissociation Rate) | 1.8 x 10-2 s-1 | |
| ITC | KD (Affinity) | 180 nM |
| ΔH (Enthalpy) | -8.5 kcal/mol | |
| -TΔS (Entropy) | -1.2 kcal/mol | |
| Stoichiometry (n) | 1.05 |
Isothermal Titration Calorimetry (ITC)
Causality: ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[17] In an ITC experiment, small aliquots of the this compound compound are titrated into a sample cell containing the purified target protein.[18] The instrument's sensitive detectors measure the minute temperature changes that occur upon binding.[18] A single ITC experiment can determine the binding affinity (KD), binding enthalpy (ΔH), and stoichiometry (n) of the interaction, allowing for the calculation of Gibbs free energy (ΔG) and entropy (ΔS).[19] This provides a complete thermodynamic signature of the binding event.[20]
Section 5: Elucidating the Downstream Signaling Pathway
Identifying the direct target is only half the story. The functional consequence of target engagement is the modulation of a downstream signaling pathway. For this compound compounds, which frequently target protein kinases, this involves mapping changes in protein phosphorylation.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by a this compound compound.
Kinome Profiling
Causality: Since many quinazoline derivatives are kinase inhibitors, it is critical to understand their selectivity across the entire human kinome.[21] Kinome profiling services utilize large panels of purified kinases (often over 300) to assess the inhibitory activity of a compound at a fixed concentration (e.g., 1 µM).[22][23] This approach rapidly identifies the primary kinase target(s) and, just as importantly, reveals potential off-target kinases.[22] This information is crucial for interpreting cellular data and predicting potential toxicities. Some platforms offer continuous, activity-based assays that provide deeper kinetic insights beyond a single endpoint measurement.[24]
Western Blot Analysis for Pathway Validation
Causality: Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. To validate the effect of a this compound compound on a signaling pathway like PI3K/Akt, researchers use antibodies that specifically recognize either the total protein or its phosphorylated (activated) form.[3][25] A decrease in the ratio of phosphorylated protein to total protein following compound treatment provides direct evidence of pathway inhibition.[26]
Experimental Protocol: Western Blot for p-Akt/Total Akt
-
Cell Treatment and Lysis: Treat cells (e.g., A549) with varying concentrations of the this compound compound for a specified time (e.g., 2-24 hours). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[27]
-
SDS-PAGE: Separate the protein samples by size on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or total Akt, diluted in blocking buffer.[26][29]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[26]
-
Analysis: Quantify the band intensities. Calculate the ratio of p-Akt to total Akt for each treatment condition to determine the extent of pathway inhibition.
Reporter Gene Assays
Causality: Reporter gene assays are used to measure the activity of transcription factors that lie at the terminus of many signaling pathways.[30] In these assays, the transcriptional response element for a specific factor (e.g., NF-κB, AP-1) is cloned upstream of a reporter gene (e.g., luciferase).[31][32] When the signaling pathway is active, the transcription factor binds to its response element and drives the expression of the reporter protein, which produces a quantifiable signal (light).[33] Inhibition of the pathway by a this compound compound would result in a decreased reporter signal.[34]
Section 6: Cellular Phenotypic Assays: Confirming the Consequence
The final step in the core MoA investigation is to link the observed pathway inhibition to a definitive cellular outcome, such as apoptosis (programmed cell death), which is a desired effect for most anticancer agents.
Caspase Activity Assays
Causality: Apoptosis is executed by a family of proteases called caspases.[35] The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[36][37] Caspase activity assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore or chromophore.[36][38] When activated caspases in the cell lysate cleave the substrate, the reporter molecule is released, generating a measurable fluorescent or colorimetric signal that is directly proportional to the level of caspase activity.[38][39]
Experimental Protocol: Fluorometric Caspase-3/7 Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with the this compound compound at various concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Addition: Add a Caspase-3/7 reagent containing a DEVD-based substrate directly to the wells.[38]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader (e.g., excitation ~485 nm, emission ~520 nm for a green fluorophore).
-
Analysis: An increase in fluorescence intensity compared to the vehicle control indicates the induction of apoptosis via caspase activation.
Section 7: Preclinical Considerations: Assessing Druggability
While not strictly part of the core MoA investigation, early assessment of a compound's drug-like properties is essential to gauge its developmental potential.
ADME-Tox Profiling
Early in vitro profiling of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical.[40][41] These assays assess parameters such as metabolic stability in liver microsomes, plasma protein binding, cell permeability, and potential inhibition of key metabolic enzymes (e.g., cytochrome P450s).[42] Poor ADME-Tox properties are a major cause of candidate attrition, so identifying potential liabilities early allows for their mitigation through chemical modification.[43] High-throughput screening methods are now widely available for early-stage ADME-Tox profiling.[44]
Section 8: Conclusion
The investigation into the mechanism of action of a novel this compound compound is a multi-faceted endeavor that builds a bridge from a general cytotoxic phenotype to a specific molecular interaction and its downstream consequences. The strategic workflow presented in this guide—beginning with robust phenotypic quantification, progressing through unbiased target identification, confirming binding with precise biophysical methods, and finally mapping the resultant pathway modulation and cellular fate—provides a rigorous and logical framework for success. By systematically applying these techniques and understanding the causality behind each experimental choice, researchers can generate a comprehensive and compelling MoA package that is essential for advancing a promising compound through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. denovobiolabs.com [denovobiolabs.com]
- 14. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 15. portlandpress.com [portlandpress.com]
- 16. youtube.com [youtube.com]
- 17. azom.com [azom.com]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 24. assayquant.com [assayquant.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. lifesciences.danaher.com [lifesciences.danaher.com]
- 32. youtube.com [youtube.com]
- 33. bmglabtech.com [bmglabtech.com]
- 34. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 35. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 36. creative-bioarray.com [creative-bioarray.com]
- 37. abpbio.com [abpbio.com]
- 38. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 39. Caspase assay selection guide | Abcam [abcam.com]
- 40. revvity.com [revvity.com]
- 41. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 42. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 43. drugtargetreview.com [drugtargetreview.com]
- 44. cell4pharma.com [cell4pharma.com]
Methodological & Application
Application Note: Streamlining Discovery with One-Pot Synthesis of 2,4-Disubstituted Quinazolines
Introduction: The Quinazoline Scaffold and the Imperative for Synthetic Efficiency
The quinazoline core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed as anticancer agents (e.g., Gefitinib, Erlotinib), antihypertensives, anti-inflammatory agents, and more, making this an area of intense focus for drug discovery professionals.[3][4][5][6]
Traditionally, the synthesis of highly functionalized quinazolines involves multi-step sequences that are often time-consuming, resource-intensive, and generate significant chemical waste. The modern imperative for greener, more efficient chemistry has driven the development of one-pot, multi-component reactions (MCRs). These elegant strategies allow for the construction of complex molecules like 2,4-disubstituted quinazolines from simple, readily available precursors in a single synthetic operation. This approach not only accelerates the drug discovery process by enabling rapid library synthesis but also aligns with the principles of sustainable chemistry through enhanced atom economy and reduced operational complexity.[7][8]
This guide provides an in-depth exploration of field-proven, one-pot methodologies for synthesizing 2,4-disubstituted quinazolines, focusing on the underlying mechanisms and providing detailed, replicable protocols for key transformations.
Strategy 1: Three-Component Assembly from 2-Aminoaryl Ketones
This is arguably one of the most direct and widely utilized methods for accessing 2,4-disubstituted quinazolines. The strategy involves the condensation of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source, typically ammonium acetate or urea, in a single pot.[1][9][10] The reaction often proceeds under thermal or microwave conditions and frequently utilizes atmospheric oxygen as the terminal oxidant for the final aromatization step.[1]
Underlying Mechanism: A Cascade of Condensation and Cyclization
The reaction proceeds through a well-established cascade mechanism. The causality behind this one-pot success lies in the sequential, in-situ formation of reactive intermediates.
-
Aldimine Formation: The aldehyde first reacts with the nitrogen source (e.g., ammonia from ammonium acetate) to form an aldimine intermediate.
-
Second Condensation: The amino group of the 2-aminoaryl ketone then undergoes a condensation reaction with the initially formed aldimine.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the imine nitrogen attacks the ketone carbonyl, forming a 1,2-dihydroquinazoline intermediate.
-
Aromatization: This dihydroquinazoline intermediate is then oxidized to the final, stable aromatic quinazoline product. In many protocols, this oxidation is accomplished by atmospheric oxygen, making it an operationally simple and green process.[11]
Visualizing the Mechanism
Caption: General mechanism for the three-component synthesis of quinazolines.
Protocol 1: Catalyst-Free Synthesis from 2-Aminobenzophenone, Aldehyde, and Urea
This protocol is adapted from a straightforward and environmentally benign method that utilizes urea as both the nitrogen source and a biodegradable reaction medium.[1][9]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Aromatic Aldehyde (1.0 mmol)
-
Urea (2.0 mmol, 120.1 mg)
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.0 mmol), and urea (2.0 mmol).
-
Heating: Heat the reaction mixture in an oil bath pre-heated to 140 °C. The reaction is typically complete within 20-30 minutes. The mixture will melt and become homogeneous.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and stir to dissolve the crude product.
-
Purification: Filter the solution to remove any insoluble material. The filtrate can be concentrated under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,4-disubstituted quinazoline.
Data Summary: Substrate Scope and Yields
The following table summarizes representative yields for this methodology, demonstrating its tolerance for various functional groups on the aldehyde component.
| Entry | Aldehyde (R²) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2,4-Diphenylquinazoline | 92 | [1] |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-phenylquinazoline | 94 | [1] |
| 3 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-4-phenylquinazoline | 90 | [1] |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-phenylquinazoline | 88 | [1] |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-4-phenylquinazoline | 85 | [1] |
Strategy 2: Annulation of 2-Aminobenzonitriles
2-Aminobenzonitriles serve as versatile C- and N-donating precursors for the quinazoline core. One-pot methods often involve the activation of the nitrile group, which ultimately forms the C2-N3 bond of the heterocyclic ring. This can be achieved through various means, including reaction with organometallic reagents or through acid-mediated annulation.[12][13]
Underlying Principle: Nitrile Group Transformation
A common and effective approach involves the addition of a Grignard reagent to the nitrile, generating an ortho-aminoketimine intermediate in situ. This highly reactive species can then be trapped by a suitable electrophile and cyclized to form the quinazoline ring system. This strategy offers excellent control over the substituent at the 4-position.
Visualizing the Workflow
Caption: Workflow for quinazoline synthesis from 2-aminobenzonitriles.
Protocol 2: Synthesis of N,4-Disubstituted Quinazolin-2-amines from 2-Aminobenzonitrile
This protocol is based on a step-economic and operationally simple method that proceeds in water, highlighting its green chemistry credentials.[12]
Materials:
-
2-Aminobenzonitrile (1.0 mmol, 118.1 mg)
-
Aryl Magnesium Bromide (1.0 M in THF, 1.1 mL, 1.1 mmol)
-
Isothiocyanate (1.2 mmol)
-
Sodium Hydroxide (NaOH) (2.0 mmol, 80 mg)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Ketimine Formation: To a flame-dried, argon-purged flask containing anhydrous THF (5 mL), add 2-aminobenzonitrile (1.0 mmol). Cool the solution to 0 °C in an ice bath. Add the aryl magnesium bromide solution (1.1 mmol) dropwise over 10 minutes. Stir the reaction at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ortho-aminoketimine, which is used in the next step without further purification.
-
Cyclization: In a separate flask, dissolve the crude ortho-aminoketimine (from the previous step) in 5 mL of water. Add the isothiocyanate (1.2 mmol) and sodium hydroxide (2.0 mmol).
-
Heating: Heat the mixture to 80 °C and stir for 1-2 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature. The product often precipitates from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.
Strategy 3: Multi-Component Reactions Involving Isatoic Anhydride
Isatoic anhydride is a stable, easily handled solid that serves as an excellent electrophilic precursor to the 2-aminobenzoyl moiety. In one-pot reactions, it typically reacts first with a nucleophile (an amine), which triggers a decarboxylative ring-opening to form a 2-aminobenzamide intermediate in situ. This intermediate is then intercepted by a third component, such as an aldehyde, leading to the quinazolinone core.[8][14][15][16] While many of these reactions yield quinazolin-4(1H)-ones, subsequent modification or careful choice of reagents can lead to 2,4-disubstituted quinazolines.
Protocol 3: One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol details a three-component synthesis that is a foundational method for accessing the quinazoline core, which can be a precursor to fully aromatic systems.[14]
Materials:
-
Isatoic Anhydride (1.0 mmol, 163.1 mg)
-
Primary Amine or Phenylhydrazine (1.1 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Ethanol (5 mL)
-
Nanocatalyst (e.g., SBA-15@ELA, as described in source) or a mild acid/base catalyst.[14]
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend isatoic anhydride (1.0 mmol) and the catalyst in ethanol (5 mL).
-
Amine Addition: Add the amine or phenylhydrazine (1.1 mmol) to the mixture and stir under reflux for 1 hour. This step facilitates the formation of the 2-aminobenzamide intermediate.
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.
-
Reflux: Continue to heat the reaction under reflux. Reaction times can vary from 2 to 6 hours depending on the substrates.
-
Monitoring: Monitor the disappearance of the aldehyde and the formation of the product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry. If the product is soluble, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Trustworthiness & Validation: Key Experimental Considerations
-
Solvent Choice: While many reactions are robust, the choice of solvent can influence reaction rates and solubility. Polar aprotic solvents like DMSO or DMF are common, but greener solvents like ethanol or even water are increasingly being used.[12]
-
Atmosphere: For syntheses relying on aerobic oxidation, ensuring the reaction is open to the air or sparged with air can be critical for achieving high yields and complete conversion.
-
Catalyst: While many protocols are catalyst-free, some transformations benefit from Lewis or Brønsted acid catalysts to activate carbonyls or nitriles, or transition metals for specific coupling reactions.[12][17]
-
Purification: Quinazolines are typically stable, crystalline solids. Purification is most commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
Conclusion
One-pot synthetic strategies represent a powerful and efficient paradigm for the construction of 2,4-disubstituted quinazolines. By leveraging the sequential reactivity of simple precursors in multi-component assemblies, researchers can rapidly generate diverse libraries of these medicinally important heterocycles. The methods detailed herein, from three-component assemblies using 2-aminoaryl ketones to annulations of 2-aminobenzonitriles, provide reliable and field-proven pathways for accelerating research and development in medicinal chemistry and drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Green Chemistry Approaches for Quinazolin-2-ol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of green and sustainable synthetic methodologies for quinazolin-2-ol and its derivatives, a core scaffold in medicinal chemistry. Moving beyond traditional synthetic routes that often rely on harsh conditions and hazardous materials, we will delve into modern, environmentally benign strategies. This document is designed to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific principles that make these methods efficient and sustainable.
The Imperative for Greener this compound Synthesis
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The traditional synthesis of these compounds, however, often involves multi-step procedures, high temperatures, and the use of volatile organic compounds (VOCs), which pose significant environmental and safety concerns.[3]
Green chemistry principles offer a transformative approach to chemical synthesis, emphasizing atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.[2][4] Adopting these principles for this compound synthesis is not merely an environmental consideration but also a pathway to more efficient, cost-effective, and safer drug development and manufacturing processes.
This guide will focus on several key green chemistry strategies that have been successfully applied to the synthesis of quinazolin-2-ols and related quinazolinones:
-
Alternative Energy Sources: Microwave irradiation and ultrasound as methods to accelerate reactions and reduce energy consumption.
-
Green Solvents and Catalysts: The use of water, ethanol, and recyclable catalysts to replace hazardous substances.[5]
-
Atom Economy and Multi-Component Reactions (MCRs): Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.[6][7]
-
Carbon Dioxide as a C1 Feedstock: An innovative approach utilizing CO2 as a renewable and non-toxic reagent.[8][9][10]
Microwave-Assisted Synthesis: A Paradigm of Energy Efficiency
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[11][12] By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles.[13][14]
Causality Behind Microwave Enhancement:
The accelerated reaction rates observed under microwave irradiation are attributed to a combination of thermal and non-thermal effects. The thermal effect arises from the efficient superheating of the solvent and reactants above their conventional boiling points. Non-thermal effects, while still a subject of research, are thought to involve specific interactions of the electromagnetic field with polar molecules, leading to an increase in molecular collisions and a lowering of the activation energy.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol describes a one-pot, solvent-free synthesis of 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamide and various alcohols, utilizing a copper catalyst.[15]
Materials:
-
2-Aminobenzamide derivatives
-
Substituted benzyl alcohol or other primary alcohols
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
Microwave reactor
Procedure:
-
To a microwave-safe reaction vessel, add the 2-aminobenzamide derivative (0.5 mmol), the alcohol (2.5 mmol, 5.0 equiv.), CuI (0.019 g, 0.1 mmol, 20 mol%), and Cs2CO3 (0.244 g, 0.75 mmol, 1.5 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 2 hours under an oxygen atmosphere.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted quinazolin-4(3H)-one.
Data Presentation:
| Entry | 2-Aminobenzamide Derivative | Alcohol | Yield (%)[15] |
| 1 | 2-aminobenzamide | Benzyl alcohol | 90 |
| 2 | 5-chloro-2-aminobenzamide | Benzyl alcohol | 85 |
| 3 | 2-amino-5-nitrobenzamide | Benzyl alcohol | 78 |
| 4 | 2-aminobenzamide | 4-Methylbenzyl alcohol | 88 |
| 5 | 2-aminobenzamide | 1-Butanol | 75 |
Visualization of the Workflow:
Caption: Microwave-assisted one-pot synthesis of quinazolinones.
Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic route.[16][17] The chemical effects of ultrasound are not a direct interaction of sound waves with molecules but are the result of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement of reaction rates.[18]
Causality Behind Sonochemical Enhancement:
The implosion of cavitation bubbles creates transient microenvironments with temperatures of around 5000 K, pressures of about 1000 atm, and heating and cooling rates exceeding 10^10 K/s. These extreme conditions can break chemical bonds, generate free radicals, and increase mass transfer, thereby accelerating the reaction.
Experimental Protocol: Ultrasound-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol outlines a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones using a recyclable nano-catalyst under ultrasound irradiation.[18]
Materials:
-
Isatoic anhydride
-
Substituted aromatic aldehyde
-
Primary amine or ammonium acetate
-
Nano-CoAl2O4 catalyst
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1 mmol), the aromatic aldehyde (1 mmol), the primary amine or ammonium acetate (1.2 mmol), and nano-CoAl2O4 (0.02 g) in ethanol (5 mL).
-
Place the flask in an ultrasonic bath and irradiate at 45 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.
Data Presentation:
| Entry | Aldehyde | Amine | Time (min)[18] | Yield (%)[18] |
| 1 | Benzaldehyde | Aniline | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 25 | 92 |
| 3 | 4-Nitrobenzaldehyde | Aniline | 30 | 90 |
| 4 | Benzaldehyde | Ammonium acetate | 35 | 88 |
| 5 | 4-Methoxybenzaldehyde | 4-Methylaniline | 20 | 94 |
Synthesis in Green Solvents: The Aqueous Advantage
The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.[19] While organic substrates often have limited solubility in water, for certain reactions, this can be advantageous, and in some cases, water can actively participate in the reaction mechanism.
Causality of Water's Role in Quinazolin-2,4(1H,3H)-dione Synthesis:
A remarkable example is the synthesis of quinazolin-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, which proceeds efficiently in water without any catalyst, but not in organic solvents.[20] Theoretical studies have revealed that water is not just a solvent but a reactant. It reacts with CO2 to form carbonic acid (H2CO3), which is a more reactive C1 source than CO2 itself.[8][19] Furthermore, carbonic acid can act as a catalyst, promoting the reaction through synergistic hydrogen bonding.[8]
Experimental Protocol: Catalyst-Free Synthesis of Quinazolin-2,4(1H,3H)-dione in Water
This protocol describes a simple and highly green synthesis of quinazolin-2,4(1H,3H)-dione using CO2 and 2-aminobenzonitrile in water.[20]
Materials:
-
2-Aminobenzonitrile
-
Carbon dioxide (CO2)
-
Water
-
Autoclave
Procedure:
-
Place 2-aminobenzonitrile (1 mmol) and water (10 mL) into a stainless steel autoclave.
-
Pressurize the autoclave with CO2 to the desired pressure (e.g., 1 MPa).
-
Heat the autoclave to the reaction temperature (e.g., 120 °C) with stirring.
-
Maintain the reaction conditions for the specified time (e.g., 12 hours).
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Collect the solid product by filtration, wash with water, and dry to obtain pure quinazolin-2,4(1H,3H)-dione.
Visualization of the Reaction Mechanism:
Caption: Proposed mechanism for the water-mediated synthesis of quinazolin-2,4(1H,3H)-dione from CO2.
Multi-Component Reactions (MCRs): The Epitome of Atom Economy
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials, are inherently green.[21][22] They offer significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular diversity.[7][23]
Causality of Efficiency in MCRs:
The efficiency of MCRs stems from the formation of multiple bonds in a single operation, which minimizes the need for intermediate isolation and purification steps. This not only saves time and resources but also reduces the generation of waste. The Ugi four-component reaction (Ugi-4CR) is a classic example of an MCR that has been adapted for the synthesis of complex quinazolinone scaffolds.[6]
Experimental Protocol: Ugi-4CR for the Synthesis of Polycyclic Quinazolinones
This protocol describes a two-step sequence involving an Ugi-4CR followed by a palladium-catalyzed annulation to generate diverse isoindolo[1,2-b]quinazolinone derivatives.[6][22]
Step 1: Ugi-4CR
Materials:
-
o-Bromobenzoic acid
-
o-Cyanobenzaldehyde
-
Isocyanide
-
Ammonia (in a suitable solvent like methanol)
-
Trifluoroethanol (TFE)
Procedure:
-
To a solution of o-bromobenzoic acid (1 mmol), o-cyanobenzaldehyde (1 mmol), and the isocyanide (1 mmol) in TFE (1 M), add a solution of ammonia (1.2 mmol) in methanol.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude Ugi product by column chromatography.
Step 2: Palladium-Catalyzed Annulation
Materials:
-
Ugi product from Step 1
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Toluene)
Procedure:
-
In a sealed tube, combine the Ugi product (0.1 mmol), Pd(OAc)2 (10 mol%), Xantphos (20 mol%), and Cs2CO3 (2 equiv.) in toluene (2 mL).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the polycyclic quinazolinone.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of quinazolin-2-ols and their derivatives represents a significant advancement in sustainable pharmaceutical development. The methodologies outlined in this guide—microwave and ultrasound-assisted synthesis, the use of green solvents like water, and the application of atom-economical multi-component reactions—demonstrate that environmentally responsible chemistry can also be highly efficient and innovative.
Future research in this area will likely focus on the development of even more benign and recyclable catalysts, the use of bio-sourced starting materials, and the integration of flow chemistry for continuous and safer manufacturing processes. By embracing these green approaches, the scientific community can continue to develop life-saving medicines while minimizing our environmental footprint.
References
- 1. magnusconferences.com [magnusconferences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Theoretical study on the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione in water without any catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.iau.ir [journals.iau.ir]
- 19. researchgate.net [researchgate.net]
- 20. Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst | Semantic Scholar [semanticscholar.org]
- 21. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-Arylquinazolines
Abstract
The 4-arylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the palladium-catalyzed synthesis of these vital heterocycles. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind key experimental choices. This guide details three robust palladium-catalyzed methodologies: the Suzuki-Miyaura cross-coupling of pre-functionalized quinazolines, direct C-H arylation of the quinazoline core, and efficient one-pot tandem syntheses from acyclic precursors. Each section includes detailed, field-tested protocols, data summaries, and mechanistic diagrams to ensure scientific integrity and reproducibility.
Introduction: The Significance of 4-Arylquinazolines
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of an aryl group at the C4 position, in particular, has proven to be a critical modification for enhancing potency and modulating selectivity against various biological targets. The development of efficient and versatile synthetic routes to 4-arylquinazolines is therefore a high-priority area in both academic and industrial research.
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of C-C bonds, offering unparalleled efficiency and functional group tolerance. These methods provide a powerful toolkit for the synthesis of complex molecular architectures, making them ideally suited for the construction of 4-arylquinazoline libraries for drug discovery programs.
Overview of Palladium-Catalyzed Synthetic Strategies
The synthesis of 4-arylquinazolines via palladium catalysis can be broadly categorized into three primary approaches. The choice of strategy often depends on the availability of starting materials, desired substrate scope, and overall step-economy.
Caption: Overview of primary palladium-catalyzed routes to 4-arylquinazolines.
Method A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely employed method for forming C-C bonds, lauded for its operational simplicity, broad substrate scope, and the commercial availability and stability of its boronic acid coupling partners. In the context of 4-arylquinazoline synthesis, this reaction typically involves coupling an arylboronic acid with a quinazoline electrophile, such as a 4-haloquinazoline or an in situ activated 4-quinazolinone.[1][2][3]
Scientific Principle & Rationale
The key to this approach is the pre-installation of a leaving group at the C4 position of the quinazoline ring. While 4-chloroquinazolines are common substrates, a more convergent and milder strategy involves the in situ activation of the C4-OH bond of readily available quinazolin-4-ones.[4] Using p-toluenesulfonyl chloride (TsCl) as an activator converts the hydroxyl group into a much better leaving group (tosylate), which can then readily participate in the palladium catalytic cycle.
Catalyst Choice: Complexes like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are frequently used. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, catalysts with specialized ligands like Pd(dppf)Cl₂ can be employed to enhance stability and reactivity.
Base Selection: An inorganic base such as K₂CO₃ or Cs₂CO₃ is crucial. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.
Mechanistic Pathway: Suzuki-Miyaura Coupling
The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Arylquinazolines from Quinazolin-4-ones
This protocol is adapted from the work of Peng and coworkers and demonstrates the efficient arylation of quinazolin-4-ones under mild conditions.[4]
Materials:
-
2-Substituted-quinazolin-4(3H)-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
THF/H₂O (20:1 mixture)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-substituted-quinazolin-4(3H)-one (e.g., 0.5 mmol, 1.0 equiv).
-
Add K₂CO₃ (1.0 mmol, 2.0 equiv) and TsCl (0.6 mmol, 1.2 equiv).
-
Add 4 mL of the THF/H₂O (20:1) solvent mixture.
-
Stir the mixture at room temperature for 30 minutes. This pre-stirring step is crucial for the in situ formation of the tosylated intermediate.
-
To this mixture, add the arylboronic acid (0.6 mmol, 1.2 equiv) and the palladium catalyst, PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%).
-
Heat the reaction mixture to 60 °C and maintain stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-arylquinazoline.
Data Summary: Substrate Scope
The following table summarizes representative yields for this methodology, demonstrating its versatility.[4]
| Quinazolin-4-one Substituent (R) | Arylboronic Acid (Ar) | Yield (%) |
| Phenyl | Phenyl | 92 |
| Phenyl | 4-Methoxyphenyl | 95 |
| Phenyl | 4-Fluorophenyl | 89 |
| Phenyl | 3-Thienyl | 85 |
| Methyl | Phenyl | 90 |
| 2-Fluorophenyl | 4-Methylphenyl | 93 |
Method B: Direct C-H Arylation
Direct C-H functionalization represents a more atom- and step-economical approach, avoiding the need for pre-functionalization of the quinazoline substrate. This strategy involves the direct coupling of a C-H bond on the quinazoline ring with an aryl halide. For quinazolines, the C4-H bond can be targeted, often requiring a directing group or specific electronic properties of the substrate to achieve regioselectivity.
Scientific Principle & Rationale
The mechanism for direct C-H arylation is distinct from traditional cross-coupling and often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. In this process, the palladium catalyst coordinates to a heteroatom in the quinazoline (typically N1 or N3), positioning it to activate a nearby C-H bond. An external base or a ligand on the palladium center assists in the deprotonation step.
Catalyst and Conditions: These reactions often require higher temperatures and more specialized catalytic systems compared to Suzuki couplings. Ligandless Pd(OAc)₂ or systems with phosphine or N-heterocyclic carbene (NHC) ligands can be effective. Oxidants may be required if the coupling partner is another arene rather than an aryl halide.
Protocol: C-H Arylation (Conceptual Framework)
While a universally applicable single protocol is challenging due to the substrate-specific nature of C-H activation, a general procedure can be outlined based on established principles for heteroaromatic C-H arylation.
Materials:
-
4-Substituted Quinazoline (1.0 equiv)
-
Aryl Bromide (1.5 - 2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ligand (e.g., P(o-tol)₃, PCy₃, or an NHC precursor) (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or PivOK) (2.0-3.0 equiv)
-
High-boiling point solvent (e.g., DMF, DMAc, or Toluene)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Step-by-Step Procedure:
-
In a pressure-rated reaction vessel, combine the quinazoline substrate (0.5 mmol), aryl bromide (0.75 mmol), base (1.5 mmol), Pd(OAc)₂ (0.025 mmol), and ligand (0.05 mmol).
-
Add 3 mL of anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction to a high temperature (typically 120-150 °C) with vigorous stirring.
-
Monitor the reaction for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Method C: One-Pot Tandem Synthesis
One-pot or tandem reactions offer the highest degree of efficiency by combining multiple synthetic transformations into a single operation without isolating intermediates. A powerful example is the synthesis of 4-arylquinazolines from N-arylamidines, which combines a palladium-catalyzed N-arylation with a subsequent condensation and cyclization sequence.
Scientific Principle & Rationale
This strategy builds the quinazoline ring system and installs the C4-aryl group in a single pot. The process begins with a Buchwald-Hartwig-type N-arylation of an amidine with an aryl halide. The resulting N,N'-diaryl amidine intermediate is then condensed with an aldehyde, followed by an electrocyclization and oxidation to furnish the final 4-arylquinazoline product. This avoids the synthesis and purification of the quinazoline heterocycle as a separate step.
Caption: Workflow for the one-pot synthesis of 4-arylquinazolines from amidines.
Protocol: One-Pot Synthesis from N-Arylamidines and Aldehydes
This protocol is based on a method for the N-monoarylation of amidines, which can be extended to a one-pot quinazoline synthesis.
Materials:
-
Amidine hydrochloride (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Aryl aldehyde (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (ligand, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv for arylation)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv for cyclization)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Toluene
Step-by-Step Procedure:
-
Part 1: N-Arylation. In a flame-dried Schlenk tube under argon, combine the amidine hydrochloride (0.5 mmol), aryl bromide (0.55 mmol), K₃PO₄ (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.03 mmol).
-
Add 3 mL of anhydrous, degassed toluene.
-
Heat the mixture at 110 °C for 2-4 hours, until the N-arylation is complete (monitor by TLC/LC-MS).
-
Cool the reaction mixture to room temperature.
-
Part 2: Cyclization. To the crude reaction mixture, add the aryl aldehyde (0.6 mmol) and t-BuOK (1.0 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add the oxidant, DDQ (0.6 mmol), and continue stirring at room temperature for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 4-arylquinazoline.
Troubleshooting and Key Considerations
-
Low Yield in Suzuki Coupling: Ensure starting materials are pure and solvents are anhydrous and degassed. The activity of the boronic acid can be a factor; consider using freshly purchased or purified material. If the reaction stalls, a small additional charge of the catalyst may be beneficial.
-
Poor Regioselectivity in C-H Arylation: Regioselectivity is a major challenge. It is highly dependent on the substrate's electronic and steric properties. Screening different directing groups, ligands, and solvents is often necessary.
-
Decomposition: High reaction temperatures can lead to decomposition of sensitive substrates or the catalyst. Consider using a more active catalyst system that allows for lower temperatures. Microwave heating can sometimes provide rapid, localized heating that minimizes bulk decomposition.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is critical for most palladium-catalyzed reactions, as oxygen can deactivate the Pd(0) catalyst.
Conclusion
Palladium catalysis offers a suite of powerful, reliable, and versatile tools for the synthesis of 4-arylquinazolines. The classic Suzuki-Miyaura coupling provides a robust and predictable route from pre-functionalized precursors. For improved atom economy, direct C-H arylation presents a modern alternative, albeit with challenges in selectivity. Finally, one-pot tandem strategies represent the pinnacle of efficiency, enabling the rapid construction of complex quinazolines from simple, acyclic starting materials. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage these advanced synthetic methods to accelerate discovery in medicinal chemistry and materials science.
References
- 1. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4- N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling for Quinazoline Synthesis
Introduction: The Strategic Importance of Quinazolines and Sustainable Synthesis
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents with applications as anti-inflammatory, anti-cancer, antiviral, and anti-hypertensive drugs.[1][2][3] The development of efficient and environmentally benign methods for the synthesis of these valuable compounds is a primary objective for synthetic and medicinal chemists. Traditional synthetic routes often rely on multi-step procedures involving pre-functionalized substrates and stoichiometric, often hazardous, reagents.
In recent years, transition-metal-catalyzed dehydrogenative coupling reactions have emerged as a powerful, atom-economical strategy for constructing complex molecules.[4] These "acceptorless" dehydrogenative coupling (ADC) reactions utilize substrates like alcohols as latent carbonyl precursors, liberating dihydrogen (H₂) and water as the sole byproducts, thereby aligning with the principles of green chemistry.[4][5] Ruthenium complexes, in particular, have proven to be exceptionally versatile and efficient catalysts for these transformations, enabling the direct synthesis of quinazolines from readily available starting materials like 2-aminoaryl methanols, 2-aminophenyl ketones, or 2-aminobenzylamines coupled with various nitrogen and carbon sources.[2][5][6]
This guide provides an in-depth overview of the mechanistic principles, a comparison of leading ruthenium catalytic systems, and a detailed, field-proven protocol for the synthesis of 2-substituted quinazolines.
Mechanistic Rationale: The Ruthenium-Catalyzed Catalytic Cycle
The power of ruthenium catalysis in this context lies in its ability to mediate a cascade of reactions within a single pot. The generally accepted mechanism for the acceptorless dehydrogenative coupling of a 2-aminoaryl methanol with a nitrile, for example, proceeds through several key steps. The ruthenium catalyst facilitates an "oxidation-condensation-cyclization-aromatization" sequence.
Causality in the Mechanism:
-
Initial Dehydrogenation: The cycle begins with the ruthenium catalyst oxidizing the primary alcohol of the 2-aminoaryl methanol to an aldehyde. This is the first "dehydrogenative" step, producing a ruthenium-hydride ([Ru]-H) intermediate. This avoids the need to synthesize and handle potentially unstable 2-aminobenzaldehydes separately.
-
Condensation & Cyclization: The in situ-generated aldehyde then undergoes condensation with the nitrile to form an amidine intermediate. This is followed by an intramolecular cyclization, where the pendant amino group attacks the amidine carbon to form a dihydroquinazoline ring system.
-
Aromatization (Final Dehydrogenation): The dihydroquinazoline intermediate is not the final product. The catalyst must facilitate a second dehydrogenation step—aromatization—to yield the stable quinazoline product. This step regenerates the active ruthenium catalyst, allowing it to re-enter the catalytic cycle, and releases a molecule of H₂. Control experiments have confirmed that the ruthenium catalyst is essential for this final cyclization and dehydrogenation sequence.[1]
Caption: Generalized catalytic cycle for Ru-catalyzed quinazoline synthesis.
Comparative Overview of Ruthenium Catalytic Systems
The choice of ruthenium precursor, ligand, and base is critical for achieving high catalytic efficiency and broad substrate scope. Different systems have been developed to couple various starting materials. The following table summarizes several leading and representative catalytic systems.
| Catalyst Precursor | Ligand / Additive | Base | Substrate 1 | Substrate 2 | Key Features & Benefits | Reference(s) |
| Ru₃(CO)₁₂ | Xantphos | t-BuOK | 2-Aminoaryl Methanols | Benzonitriles | Utilizes commercially available components; good functional group tolerance and high atom efficiency. | [7][8][9] |
| [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | Catechol derivative (L1) | N/A | 2-Aminophenyl Ketones | Amines | In-situ formed catalyst shows high selectivity for dehydrogenative coupling over other pathways. | [1][2][10] |
| Bifunctional Ru-NNN Pincer Complex | (Internal to complex) | K₃PO₄ | 2-Aminobenzyl Alcohols | Secondary Alcohols | Extremely high efficiency with low catalyst loading (0.1 mol%); high Turnover Number (TON) up to 290,000. | [4] |
| Simple Ru(II) Complex (e.g., [Ru(p-cymene)Cl₂]₂) | None | DBU | (2-Aminophenyl)methanol | Primary Alcohols | Facile, one-pot synthesis under an air atmosphere, producing only H₂ and water as byproducts. | [5] |
Detailed Experimental Protocol: Synthesis of 2-Arylquinazolines
This protocol is adapted from the well-established method utilizing a Ru₃(CO)₁₂/Xantphos system for the dehydrogenative coupling of 2-aminoaryl methanols and benzonitriles.[7][8]
4.1. Materials and Reagents
-
Catalyst: Triruthenium dodecacarbonyl [Ru₃(CO)₁₂]
-
Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos]
-
Base: Potassium tert-butoxide [t-BuOK]
-
Substrates: (2-Aminophenyl)methanol derivative, Benzonitrile derivative
-
Solvent: Anhydrous Toluene or Dioxane (high boiling point, anhydrous)
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)
-
Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate
4.2. Rationale for Component Selection
-
Catalyst System (Ru₃(CO)₁₂/Xantphos): Ru₃(CO)₁₂ is a stable and commercially available precatalyst. Xantphos is a wide bite-angle diphosphine ligand that promotes the formation of catalytically active monomeric ruthenium species and prevents catalyst deactivation.
-
Base (t-BuOK): The strong, non-nucleophilic base is crucial. It facilitates the deprotonation of the alcohol, which is a key step in the formation of the active ruthenium alkoxide species that initiates the dehydrogenation process.
-
Solvent (Toluene): A high-boiling, non-protic solvent is required to achieve the necessary reaction temperatures (typically >100 °C) for efficient dehydrogenation. It must be anhydrous as water can interfere with the catalyst and base.
-
Inert Atmosphere: Ruthenium catalysts, particularly in their active, low-valent states, can be sensitive to oxidation by atmospheric oxygen. Performing the reaction under N₂ or Ar is essential to protect the catalyst and ensure reproducibility.
4.3. Step-by-Step Procedure
-
Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ru₃(CO)₁₂ (e.g., 0.01 mmol, 1.0 mol% Ru), Xantphos (e.g., 0.015 mmol, 1.5 mol%), and t-BuOK (e.g., 1.5 mmol, 1.5 equiv).
-
Scientist's Note: The flask must be thoroughly dried to remove moisture. The reagents are added as solids under a positive pressure of inert gas.
-
-
Addition of Reactants and Solvent:
-
Add the (2-aminophenyl)methanol derivative (1.0 mmol, 1.0 equiv) and the benzonitrile derivative (1.2 mmol, 1.2 equiv). Using a slight excess of the nitrile can help drive the reaction to completion.
-
Via syringe, add anhydrous toluene (e.g., 3-5 mL) to the flask. The solvent volume should be sufficient to ensure proper mixing.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 120-130 °C.
-
Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS analysis of small aliquots.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by slowly adding water or saturated aq. NaHCO₃ solution (10 mL). Causality: This step neutralizes the strong base (t-BuOK) and dissolves inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent to yield the pure 2-arylquinazoline.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Optimization of Solid-Phase Synthesis for Quinazolin-4-One Libraries
Abstract
The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimalarial properties.[1] The demand for large, diverse libraries of these compounds for drug discovery has driven the development of efficient synthetic methodologies. Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimization of solid-phase strategies for quinazolin-4-one synthesis. We will explore the critical interplay between solid supports, linkers, and reaction conditions, and provide field-proven, step-by-step protocols to empower the generation of high-purity quinazolin-4-one libraries.
Introduction
The Quinazolin-4-one Scaffold: A Cornerstone of Medicinal Chemistry
The fusion of benzene and pyrimidine rings to form the quinazoline system has endowed its derivatives with remarkable pharmacological importance.[2] Since the late 19th century, the chemistry of quinazolines has been extensively explored, leading to the discovery of compounds with a vast range of biological activities.[1] This structural motif is a key component in approved drugs and clinical candidates, highlighting its value as a "privileged structure" capable of interacting with multiple biological targets.
The Strategic Advantage of Solid-Phase Synthesis (SPS)
For the rapid generation of compound libraries required in high-throughput screening, solid-phase synthesis is the technique of choice.[3] By anchoring the initial building block to an insoluble polymeric resin, all subsequent reaction steps, including additions and washings, are simplified to mere filtration processes. This circumvents the need for laborious chromatographic purification after each step, dramatically accelerating the synthetic workflow and enabling parallel synthesis formats.
Core Principles of SPS for Quinazolin-4-ones
The Strategic Triad: Solid Support, Linker, and Synthetic Route
A successful solid-phase synthesis campaign hinges on the judicious selection of three interconnected elements:
-
Solid Support: The insoluble polymer matrix (e.g., polystyrene, PEG). Its physical properties, such as bead size and swelling capacity, dictate reaction kinetics.[4]
-
Linker (or Handle): A chemical moiety that connects the nascent molecule to the solid support. The linker's stability defines the chemical transformations that can be performed, and its cleavage conditions determine the final product's functional group handle and the ease of release.[4][5]
-
Synthetic Route: The sequence of chemical reactions used to build the heterocyclic core on the support. The chosen route must be compatible with the linker's stability and allow for the desired points of diversity.
General Workflow Overview
The solid-phase synthesis of quinazolin-4-ones typically follows a multi-step sequence involving loading of a precursor onto the resin, elongation and modification of the scaffold, and finally, cleavage of the final product from the solid support.
Caption: General workflow for solid-phase synthesis of quinazolin-4-ones.
Optimization of Key Experimental Parameters
Selection of the Solid Support and Linker
The choice of resin and linker is paramount as it dictates the entire synthetic strategy, particularly the conditions for the final cleavage step. Wang resin, for example, is widely used for anchoring carboxylic acids and is cleaved under moderately acidic conditions (e.g., high concentrations of TFA), making it suitable for many quinazolin-4-one syntheses where the initial building block is an anthranilic acid derivative.[5]
| Resin/Linker | Attachment Chemistry | Cleavage Condition | Key Advantages & Considerations |
| Wang Resin | Ester linkage to 4-hydroxybenzyl alcohol | TFA (e.g., 20-95% in DCM)[5] | Most common for acid attachment. Good stability but sensitive to strong bases. |
| Rink Amide Resin | Amide linkage | Mildly acidic (e.g., 10% TFA in DCM) | Produces a C-terminal amide upon cleavage. Versatile and acid-labile.[4] |
| Merrifield Resin | Benzyl ester linkage | Strong acid (e.g., HF) or harsh conditions | Robust and stable to many reagents. Less common now due to harsh cleavage. |
| SASRIN Resin | Super acid-sensitive p-alkoxybenzyl ester | Very mild acid (e.g., 1% TFA) | Ideal for synthesizing protected fragments that require further solution-phase chemistry.[4] |
| Photolabile Linker | e.g., Nitrobenzyl linker | UV light (e.g., 365 nm) | Cleavage is orthogonal to acid/base chemistry, offering unique strategic possibilities. |
Building Block Strategy and Loading
The most common starting point for quinazolin-4-one synthesis is an anthranilic acid (2-aminobenzoic acid) derivative. This precursor can be attached to Wang resin via its carboxyl group using standard peptide coupling reagents like diisopropylcarbodiimide (DIC) in a solvent such as N,N-dimethylformamide (DMF). Efficient loading is critical for overall yield. It is essential to use an excess of the building block and coupling reagents and to monitor the loading efficiency, for instance, by a colorimetric test (e.g., Kaiser test on a secondary amine resin) or by cleaving a small sample of the resin.
Cyclization and Annulation Strategies
The construction of the pyrimidine ring on the solid support is the key step. Several strategies have been optimized for this transformation:
-
Condensation with Amides/Amines: A widely used method involves the acylation of the resin-bound anthranilic acid with an amino acid or another acylating agent, followed by cyclization.[1]
-
Aza-Wittig Annulation: This powerful strategy involves the reaction of a polymer-bound iminophosphorane with an isocyanate. This reaction is highly efficient and proceeds under mild conditions, making it very attractive for library synthesis.[3] The iminophosphorane is typically generated from a resin-bound ortho-azido benzoic acid via a Staudinger reaction.[3]
Caption: Aza-Wittig strategy for quinazolin-4-one ring formation.
Case Study: Microwave-Assisted Optimization
Microwave irradiation has emerged as a powerful tool to accelerate reaction rates and improve yields in solid-phase synthesis. Optimization of microwave-assisted synthesis of quinazolin-4-ones has been reported, demonstrating significant reductions in reaction times.[1][6] Key parameters to optimize include:
-
Temperature: Higher temperatures often increase reaction rates, but can also lead to degradation.
-
Irradiation Time: Requires careful optimization to ensure reaction completion without side-product formation.
-
Solid Support: The choice of solid support (e.g., Al2O3, SiO2) can influence the efficiency of microwave heating.[1]
In a typical two-step synthesis, the formation of the intermediate benzoxazinone from anthranilic acid and its subsequent conversion to the quinazolin-4-one can both be optimized under microwave conditions, leading to high overall yield and purity.[1][6]
Detailed Protocols
Protocol 1: Synthesis via Resin-Bound Anthranilic Acid
This protocol describes a general method starting from a resin-bound 2-aminobenzoic acid derivative.
1. Resin Swelling and Loading: a. Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a fritted syringe reaction vessel. b. Swell the resin in DMF (10 mL) for 30 minutes. Drain the solvent. c. Dissolve Fmoc-anthranilic acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 10 minutes. d. Add the activated acid solution to the resin. Agitate at room temperature for 4-6 hours. e. Drain and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum. f. Self-Validation: Confirm loading by cleaving a small sample with 20% TFA/DCM and analyzing by LC-MS.
2. Fmoc-Deprotection: a. Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. b. Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. c. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Acylation: a. Swell the deprotected resin in DMF. b. In a separate vial, pre-activate the desired carboxylic acid (R-COOH, 3 eq.) with a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF. c. Add the activated acid solution to the resin and agitate overnight. d. Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
4. Cyclization and Cleavage: a. Treat the resin with a cleavage cocktail such as 20% TFA in DCM for 30 minutes. b. Causality: The acidic conditions of the TFA simultaneously catalyze the cyclization (dehydration) of the acylated intermediate and cleave the ester linkage to the Wang resin. c. Collect the filtrate into a round-bottom flask. d. Evaporate the solvent under reduced pressure. The crude product can then be purified by preparative HPLC or crystallization.
General Protocol for Cleavage and Purification
The final cleavage step is critical for obtaining a high-purity product. The choice of cleavage cocktail depends on the acid sensitivity of the linker and the protecting groups on the quinazolin-4-one side chains.[7]
| Cocktail Name | Composition (v/v/w) | Primary Use Case |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for acid-stable products. TIS acts as a carbocation scavenger.[8][9] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides/molecules with sensitive residues like Cys, Met, Trp.[9] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Excellent for removing sulfonyl protecting groups (e.g., on Arginine).[10] |
Cleavage Procedure:
-
Place the dry, final peptidyl-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (typically 5-10 mL per gram of resin).[10][11]
-
Allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.[8]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small additional volume of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude product.[8][10]
-
Centrifuge the mixture, decant the ether, and wash the solid product with more cold ether.
-
Dry the crude product under vacuum.
Troubleshooting and Key Considerations
-
Incomplete Reactions: Monitor reaction completion on-resin using methods like the Kaiser test (for primary amines) or by cleaving and analyzing a single bead by mass spectrometry. Drive reactions to completion by using a larger excess of reagents or extending reaction times.
-
Side Reactions during Cleavage: The generation of reactive cationic species during TFA cleavage can lead to undesired modifications. The use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) is crucial to trap these species.[9]
-
Poor Yield: This can result from inefficient initial loading, poor swelling of the resin, or steric hindrance in later steps. Re-evaluate the choice of resin, linker, and coupling conditions.
Conclusion
The solid-phase synthesis of quinazolin-4-ones is a robust and highly adaptable methodology for the creation of diverse chemical libraries. Optimization of this process requires a holistic understanding of the interplay between the solid support, linker chemistry, reaction conditions, and cleavage strategy. By carefully selecting these parameters and employing validated protocols, researchers can efficiently generate high-quality compounds to fuel the engine of drug discovery. The methods outlined in this guide provide a strong foundation for both novice and experienced scientists to successfully implement and optimize their quinazolin-4-one synthesis campaigns.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes & Protocols: Evaluating Quinazolin-2-ol Derivatives as Antimicrobial Agents Against Resistant Strains
Authored by: Gemini, Senior Application Scientist
Introduction: Confronting the Crisis of Antimicrobial Resistance with Privileged Scaffolds
The relentless rise of antimicrobial resistance (AMR) represents a silent pandemic, threatening to undermine modern medicine. Pathogens of critical concern, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), have developed sophisticated mechanisms to evade conventional antibiotics, leading to increased morbidity and mortality worldwide[1][2]. This escalating crisis necessitates the discovery and development of novel therapeutic agents that operate via mechanisms distinct from existing drugs.
Among the vast chemical architectures explored, the quinazoline nucleus stands out as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties[3][4]. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the systematic evaluation of quinazolin-2-ol derivatives as a promising class of antimicrobials to combat resistant bacterial strains. We will delve into the mechanistic rationale, present detailed, field-proven protocols, and offer insights into data interpretation to accelerate the journey from compound synthesis to lead candidate identification.
Section 1: The Scientific Rationale: A Multi-Pronged Attack on Bacterial Defenses
The therapeutic potential of this compound and its related quinazolinone derivatives stems from their ability to engage multiple, essential bacterial targets. This multi-target capability is particularly advantageous when confronting bacteria that have evolved resistance to single-target agents. The primary mechanisms of action are detailed below.
-
Inhibition of DNA Replication Machinery: A principal mechanism for many quinazolinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV[5][6][7][8]. These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By binding to these targets, the compounds induce cleavage of bacterial DNA, leading to rapid cell death[9]. This is a validated pathway, exploited by the successful fluoroquinolone class of antibiotics, yet the distinct chemical structure of quinazolinones offers the potential to overcome existing resistance mechanisms.
-
Disruption of Cell Wall Synthesis in Gram-Positive Pathogens: In methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is primarily mediated by the acquisition of penicillin-binding protein 2a (PBP2a), which has a low affinity for these drugs[10]. Certain quinazolinone derivatives have been shown to uniquely bind to an allosteric site on PBP2a[9][11]. This binding event triggers a conformational change that re-sensitizes the bacterium to β-lactams, making these compounds excellent candidates for synergistic combination therapies[9][11].
-
Anti-Virulence and Biofilm Disruption in Gram-Negative Pathogens: Many chronic and persistent infections are associated with biofilms—structured communities of bacteria encased in a self-produced matrix that are notoriously tolerant to antibiotics[12]. Quinazolinone derivatives have demonstrated significant efficacy in both inhibiting the formation of and dispersing established biofilms, particularly in Pseudomonas aeruginosa[2][13][14]. Furthermore, some derivatives act as anti-virulence agents by inhibiting quorum sensing (QS) systems, such as the PqsR transcriptional regulator in P. aeruginosa, which controls the expression of numerous virulence factors and biofilm formation[14][15]. This strategy disarms the pathogen without exerting immediate bactericidal pressure, potentially slowing the development of resistance.
Caption: Multi-target mechanisms of this compound derivatives.
Section 2: Core Experimental Protocols
The following protocols provide a validated workflow for the antimicrobial evaluation of novel this compound derivatives. Adherence to these standardized methods ensures reproducibility and comparability of data.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. It is the gold standard for quantitative susceptibility testing and is based on international standards such as those from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST[9][16].
Causality: The broth microdilution method is preferred over agar-based methods for screening because it is high-throughput, requires small volumes of compound, and provides a quantitative endpoint (the MIC value), which is essential for structure-activity relationship (SAR) studies.
Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized this compound derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., MRSA USA300, P. aeruginosa PA14). b. Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Plate Preparation (96-well, sterile, flat-bottom): a. Add 100 µL of CAMHB to columns 2 through 12. b. Add 200 µL of the compound (prediluted from the DMSO stock into CAMHB) to column 1. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2d) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with a breathable membrane or lid and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀)[17].
Protocol 2.2: Anti-Biofilm Activity Assessment using Crystal Violet Assay
This protocol quantifies the ability of a compound to either prevent the formation of a biofilm or eradicate a pre-formed biofilm[12][13].
Causality: The crystal violet (CV) stain binds to negatively charged components of the biofilm matrix and bacterial cells. The amount of retained stain is directly proportional to the total biofilm biomass, providing a robust and straightforward method for quantification.
Methodology:
-
Biofilm Formation: a. Prepare a bacterial inoculum as described in Protocol 2.1, but use a biofilm-promoting medium like Tryptic Soy Broth (TSB) supplemented with 0.5% glucose. b. Add 200 µL of the bacterial suspension (adjusted to ~1 x 10⁶ CFU/mL) to the wells of a 96-well tissue-culture treated plate.
-
Treatment:
-
For Inhibition: Add the this compound derivatives at various sub-MIC concentrations at the same time as the bacterial inoculum (t=0).
-
For Dispersal: Allow the biofilm to form by incubating the plate for 24 hours at 37°C. Then, gently remove the planktonic cells, wash with phosphate-buffered saline (PBS), and add fresh media containing the test compounds. Incubate for another 24 hours.
-
-
Staining: a. Discard the medium from all wells and gently wash the plate twice with 200 µL of PBS to remove non-adherent cells. b. Air-dry the plate completely (or use a gentle stream of air). c. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes. d. Remove the CV solution and wash the plate thoroughly with water until the runoff is clear.
-
Quantification: a. Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound stain. b. Incubate for 10-15 minutes with gentle shaking. c. Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm (A₅₇₀) using a plate reader. d. Calculate the percentage of biofilm inhibition relative to the untreated control.
Caption: A rational workflow for antimicrobial drug discovery.
Section 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of different derivatives and making informed decisions about which compounds to advance.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
The table below illustrates how to present MIC data. Values are hypothetical but representative of those found in the literature for active quinazolinone derivatives[10][18][19].
| Compound ID | Modification on this compound Core | MRSA (USA300) MIC (µg/mL) | P. aeruginosa (PA14) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| QO-01 | Unsubstituted | 32 | >64 | >64 |
| QO-02 | 6-Bromo substituent | 4 | 16 | 32 |
| QO-03 | 2-Thiazole substituent | 8 | 4 | 16 |
| QO-04 | 3,4-difluorobenzylamine at C2 | 0.5 | 32 | 64 |
| Vancomycin | Control | 1 | N/A | N/A |
| Ciprofloxacin | Control | 0.5 | 0.25 | 0.015 |
Data should represent the mean of at least three independent experiments.
Interpretation: From this representative data, one would conclude that compound QO-04 shows exceptional potency against the resistant Gram-positive strain MRSA, warranting further investigation[18]. Compound QO-03 shows promising activity against the Gram-negative pathogen P. aeruginosa. This type of analysis is fundamental to building a structure-activity relationship (SAR).
Toxicity and Therapeutic Window
A potent antimicrobial compound is only useful if it is not toxic to human cells. It is imperative to perform cytotoxicity assays on mammalian cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) to determine the 50% cytotoxic concentration (CC₅₀)[1][18]. The selectivity index (SI), calculated as CC₅₀ / MIC, provides a measure of the therapeutic window. A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to host cells.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel antimicrobial agents. Their demonstrated ability to inhibit multiple essential bacterial pathways—from DNA replication and cell wall synthesis to virulence and biofilm formation—provides a powerful strategy to combat drug-resistant pathogens. The protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on optimizing the SAR to enhance potency and breadth of spectrum, exploring synergistic combinations with existing antibiotics, and advancing lead candidates into preclinical models of infection to validate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Uncovering the potentiality of quinazoline derivatives against Pseudomonas aeruginosa with antimicrobial synergy and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. rphsonline.com [rphsonline.com]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Quinazolinone-Based Anticancer Therapeutics
Intended Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Abstract: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, with several compounds approved for clinical use.[3][4] This document provides a comprehensive guide for the rational design, synthesis, and preclinical evaluation of novel quinazolinone-based anticancer therapeutics. It outlines detailed protocols for in vitro and in vivo studies, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Quinazolinone Scaffold in Oncology
Quinazolinone and its derivatives are heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[5][6] The structural versatility of the quinazolinone core allows for modifications at various positions, enabling the fine-tuning of their biological activity and target specificity.[1] This has led to the development of quinazolinone-based drugs that target key players in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) and intracellular signaling pathways like PI3K.[7][8] More than 20 drugs containing a quinazoline or quinazolinone core have been approved by the FDA for anti-tumor use.[1] This guide will walk through the essential stages of developing a novel quinazolinone-based anticancer agent, from initial design to preclinical proof-of-concept.
Chapter 1: Rational Design and Synthesis of Novel Quinazolinone Derivatives
The development of a successful anticancer agent begins with a rational design strategy. This involves identifying a specific molecular target implicated in cancer and designing a molecule that can modulate its activity. Structure-activity relationship (SAR) studies are crucial in this phase to understand how chemical modifications to the quinazolinone scaffold affect its biological activity.
Design Strategy: Targeting the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth factor receptor (EGFR) is a well-validated target in oncology, particularly in non-small-cell lung cancer (NSCLC).[9][10] Several FDA-approved quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, have demonstrated clinical efficacy.[3][11] However, the emergence of drug resistance, often due to mutations in the EGFR kinase domain (e.g., T790M and C797S), necessitates the development of next-generation inhibitors.[12] Our design strategy will focus on creating a novel 2-substituted quinazolinone derivative with potential activity against resistant EGFR mutants.
Synthesis Workflow
The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through various methods. A common and efficient approach involves the reaction of isatoic anhydride with an appropriate amidoxime derivative.[7]
Caption: Workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one
Objective: To synthesize a novel 2-substituted quinazolin-4(3H)-one derivative as a potential EGFR inhibitor.
Materials:
-
Isatoic anhydride
-
Substituted amidoxime derivative
-
Iron(III) chloride (FeCl3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) and the substituted amidoxime derivative (1.1 eq) in anhydrous DMF.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are crucial to prevent unwanted side reactions with water.
-
-
Catalyst Addition: Add iron(III) chloride (0.1 eq) to the reaction mixture.
-
Rationale: Iron(III) chloride acts as a Lewis acid catalyst to facilitate the cyclization reaction.[7]
-
-
Reaction: Stir the mixture at 80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of reactants and the formation of the product.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Extraction: Filter the precipitate and wash it with water. Dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts based on their polarity.
-
-
Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13]
Chapter 2: Elucidating the Mechanism of Action
Once a novel compound is synthesized, it is essential to determine its biological target and mechanism of action. Based on our design strategy, we hypothesize that our quinazolinone derivative inhibits EGFR signaling.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone compound.
Protocol: In Vitro EGFR Kinase Assay
Objective: To determine the inhibitory activity of the synthesized quinazolinone compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized quinazolinone compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the quinazolinone compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant EGFR kinase, and the quinazolinone compound at various concentrations.
-
Initiate Reaction: Add the Poly(Glu, Tyr) substrate and ATP to initiate the kinase reaction. Incubate at 30°C for 1 hour.
-
Rationale: This allows the enzyme to phosphorylate the substrate in the presence of the inhibitor.
-
-
Detect ADP Formation: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Chapter 3: In Vitro Evaluation of Anticancer Activity
The next step is to assess the cytotoxic and apoptotic effects of the compound on cancer cell lines.[14] A panel of cell lines, including those with wild-type and mutant EGFR, should be used.
Protocol: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the quinazolinone compound on cancer cells.[14]
Materials:
-
Cancer cell lines (e.g., A549 - NSCLC, wild-type EGFR; H1975 - NSCLC, L858R/T790M mutant EGFR)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazolinone compound for 72 hours.
-
Rationale: A 72-hour incubation period is typically sufficient to observe the cytotoxic effects of a compound.
-
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[14]
-
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Compound | A549 (WT EGFR) IC50 (µM) | H1975 (L858R/T790M EGFR) IC50 (µM) |
| Gefitinib | 8.5 | > 20 |
| Osimertinib | 0.8 | 0.015 |
| QNZ-Compound 1 | 5.2 | 0.1 |
| QNZ-Compound 2 | 12.1 | 1.5 |
Chapter 4: In Vivo Preclinical Studies
Promising compounds from in vitro studies are advanced to in vivo preclinical testing to evaluate their efficacy and safety in a living organism.[15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[16][17][18]
In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo xenograft study.
Protocol: Xenograft Tumor Model Study
Objective: To evaluate the in vivo antitumor efficacy of the lead quinazolinone compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
H1975 cancer cells
-
Matrigel
-
Lead quinazolinone compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of H1975 cells mixed with Matrigel into the flank of each mouse.
-
Rationale: Matrigel provides a scaffold that supports initial tumor cell growth and establishment.[16]
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Administer the lead quinazolinone compound (formulated in a suitable vehicle) to the treatment group daily by oral gavage. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice twice a week.
-
Rationale: Tumor volume is a primary endpoint for efficacy, while body weight is a key indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., phosphorylated EGFR).
Chapter 5: Future Perspectives and Clinical Landscape
The development of quinazolinone-based anticancer therapeutics is a dynamic field. Future research will likely focus on:
-
Overcoming Resistance: Designing novel compounds that can overcome acquired resistance to existing therapies.[12]
-
Combination Therapies: Exploring the synergistic effects of quinazolinone derivatives with other anticancer agents, such as immunotherapy.[7]
-
Targeting New Pathways: Expanding the application of the quinazolinone scaffold to target other critical pathways in cancer, such as tubulin polymerization and cell cycle regulation.[7][19]
Several quinazolinone-based drugs are currently in clinical trials for various cancer indications, highlighting the continued promise of this chemical class in oncology.[3]
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjhs.com [apjhs.com]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. benchchem.com [benchchem.com]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
Synthesis and Evaluation of Quinazolinone-Benzimidazole Hybrids as Potent Antimicrobial Agents: Application Notes and Protocols
Introduction: A Strategic Approach to Combatting Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. A promising strategy in medicinal chemistry is the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced biological activity and a unique mechanism of action. This guide details the synthesis and antimicrobial evaluation of a compelling class of hybrid molecules: quinazolinone-benzimidazole conjugates.
The rationale for this molecular scaffold is rooted in the established antimicrobial properties of both quinazolinone and benzimidazole moieties. Quinazolinone derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal effects.[1][2] Similarly, the benzimidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial agents.[3] By combining these two pharmacophores, we aim to develop novel compounds with synergistic or additive antimicrobial effects, potentially acting on multiple cellular targets and thus reducing the likelihood of resistance development.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for the synthesis, purification, and characterization of quinazolinone-benzimidazole hybrids, along with standardized methods for evaluating their in vitro antimicrobial efficacy.
I. Synthesis of Quinazolinone-Benzimidazole Hybrids: A Step-by-Step Protocol
The following protocol describes a common and effective method for the synthesis of quinazolinone-benzimidazole hybrids, proceeding through the formation of a benzoxazinone intermediate from anthranilic acid, followed by condensation with an amino-benzimidazole derivative.[4]
Causality Behind Experimental Choices:
-
Acetic Anhydride: This reagent serves as both a solvent and a dehydrating agent, facilitating the cyclization of N-acyl anthranilic acid to the benzoxazinone intermediate.
-
Reflux Conditions: Heating the reaction mixture to its boiling point provides the necessary activation energy for the cyclization and condensation reactions to proceed at a reasonable rate.
-
Column Chromatography: This purification technique is essential for separating the desired hybrid molecule from unreacted starting materials and side products, ensuring a high degree of purity for subsequent biological evaluation.[1]
Experimental Workflow Diagram:
Caption: Synthetic workflow for quinazolinone-benzimidazole hybrids.
Protocol 1: Synthesis of 2-Substituted-3-(1H-benzo[d]imidazol-2-yl)quinazolin-4(3H)-one
Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in an excess of a suitable acyl chloride (e.g., acetyl chloride, benzoyl chloride) or in a mixture with acetic anhydride.
-
Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess acyl chloride/acetic anhydride under reduced pressure.
-
The resulting crude benzoxazinone intermediate is often used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Step 2: Synthesis of the Quinazolinone-Benzimidazole Hybrid
-
To the crude benzoxazinone from Step 1, add an equimolar amount of the desired 2-amino-benzimidazole derivative.
-
Add a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the mixture at reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5]
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of both quinazolinone and benzimidazole moieties.[6][7]
-
FT-IR: To identify characteristic functional groups such as C=O (amide), C=N, and N-H stretching vibrations.[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized hybrid.[6][7]
-
II. Evaluation of Antimicrobial Activity: Protocols and Data Interpretation
The in vitro antimicrobial activity of the synthesized quinazolinone-benzimidazole hybrids is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[8][9]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
McFarland Standard: This turbidity standard is crucial for preparing a standardized inoculum, ensuring that the number of bacteria is consistent across all tests, which is critical for the reproducibility of MIC results.
-
Two-fold Serial Dilutions: This method allows for the determination of the MIC over a wide range of concentrations, providing a precise value for the antimicrobial potency of the compound.
Experimental Workflow Diagram:
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]
Materials:
-
Synthesized quinazolinone-benzimidazole hybrids
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each hybrid compound in DMSO at a concentration of 1 mg/mL.
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) bacterial culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity) after incubation.[9]
Data Presentation: Antimicrobial Activity of Representative Hybrids
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone-benzimidazole hybrids against a panel of pathogenic microorganisms.
| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| QBI-1 | H | H | 16 | 32 | 64 |
| QBI-2 | Cl | H | 8 | 16 | 32 |
| QBI-3 | NO₂ | H | 4 | 8 | 16 |
| QBI-4 | H | Cl | 8 | 16 | 32 |
| QBI-5 | Cl | Cl | 4 | 8 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 8 |
Data is representative and compiled from various sources for illustrative purposes.
III. Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanism of action for quinazolinone-benzimidazole hybrids is still under investigation, evidence suggests that they may target bacterial DNA gyrase (a type II topoisomerase).[14][15] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents.
Causality of Inhibition:
The hybrid molecule is thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event prevents the hydrolysis of ATP, which is necessary for the enzyme's function. By inhibiting DNA gyrase, the hybrid molecule disrupts critical cellular processes, ultimately leading to bacterial cell death. The structural features of both the quinazolinone and benzimidazole rings are believed to contribute to the binding affinity and inhibitory activity.[15]
Signaling Pathway Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel method for early detection of MIC value – Broth dilution using indicator solution versus agar dilution: an original article: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. iacld.com [iacld.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. goums.ac.ir [goums.ac.ir]
- 13. darvashco.com [darvashco.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Quinazolin-2-ol synthesis to improve yield
Introduction
Welcome to the technical support guide for the synthesis of Quinazolin-2-ol and its tautomer, Quinazolin-2(1H)-one. As a core scaffold in numerous biologically active compounds and pharmaceuticals, the efficient synthesis of this heterocycle is of paramount importance to researchers in medicinal chemistry and drug development.[1] However, achieving high yields can be challenging, often plagued by issues such as competing side reactions, suboptimal reaction kinetics, and purification losses.
This guide is structured to provide actionable solutions to common problems encountered during synthesis. Moving beyond simple procedural steps, we will delve into the mechanistic rationale behind our recommendations, empowering you to make informed decisions to optimize your reaction conditions.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific, frequently encountered issues in a direct question-and-answer format. Our approach is to diagnose the problem by examining the core reaction parameters.
Problem 1: Consistently Low or No Product Yield
Q: My reaction has stalled or is providing a very low yield of this compound. What are the primary experimental factors I should investigate?
A: A low yield is a common but solvable issue. A systematic approach is crucial. The root cause often lies in one of four areas: starting material integrity, reaction conditions, reagent stoichiometry, or catalyst activity.
-
Starting Material Purity: Impurities in reactants like 2-aminobenzonitriles or isatoic anhydride can introduce competing reaction pathways or poison catalysts, drastically reducing product formation.[2] Always verify the purity of your starting materials via NMR, melting point, or another appropriate analytical technique before beginning.
-
Reaction Temperature: Temperature is a critical kinetic parameter. Some classical methods, like the Bischler synthesis, require high temperatures (often >120°C) to overcome the activation energy for the cyclization step.[3] Conversely, excessive heat can lead to the decomposition of reactants or the desired product.
-
Actionable Insight: We recommend performing small-scale temperature screening experiments (e.g., at room temperature, 50°C, 80°C, and 120°C) to identify the optimal thermal window for your specific substrate and catalyst system.[2]
-
-
Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before byproduct accumulation becomes significant.
-
Atmosphere Control: If your intermediates or catalysts are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[2][3] This prevents oxidative side reactions that can consume starting materials or degrade the product.
Problem 2: Significant Byproduct Formation
Q: My reaction produces a mixture of compounds, with a significant peak corresponding to a benzimidazole byproduct. How can I improve the selectivity?
A: This is a classic selectivity problem in quinazoline synthesis, and the solvent is almost always the key. The reaction pathway can diverge, with the nucleophilic attack leading to either the desired C(sp²)-N bond for the quinazoline ring or an undesired C(sp³)-C(sp²) bond formation that yields a benzimidazole.[4]
-
The Role of Solvent Polarity:
-
Polar Solvents (Recommended): Highly polar solvents, particularly polar aprotic ones like DMF and DMSO, or even polar protic solvents like water and ethanol, are known to favor the formation of quinazolines.[4][5] These solvents can stabilize the charged intermediates and transition states leading to the desired cyclization.
-
Non-Polar Solvents (Caution): Non-polar solvents such as toluene and THF often promote the formation of benzimidazole byproducts.[4] If you are using a non-polar solvent and observing this issue, switching to a polar alternative is the most effective first step.
-
Problem 3: Work-up and Purification Challenges
Q: I'm losing a significant portion of my product during the work-up and column chromatography steps. What are some best practices for purification?
A: Product loss during purification can undo an otherwise successful reaction. Common issues include incomplete precipitation, choosing a suboptimal recrystallization solvent, or irreversible product adsorption onto silica gel.
-
Precipitation/Recrystallization: When precipitating the product by adding an anti-solvent (like water), ensure the solution is sufficiently cooled to minimize the product's solubility. For recrystallization, the ideal solvent is one in which your product has high solubility at high temperatures but low solubility at room temperature or below.[2] Screen a variety of solvents to find the best fit.
-
Column Chromatography: If your product is highly polar, it may bind too strongly to standard silica gel.
-
Actionable Insight: Consider deactivating the silica gel with a small percentage of a polar modifier like triethylamine or methanol in your eluent system. Alternatively, using a different stationary phase, such as alumina or C18 reverse-phase silica, may be beneficial.
-
Frequently Asked Questions (FAQs)
Q: From which common starting materials can this compound be synthesized?
A: Several accessible starting materials can be used. The most prevalent routes include:
-
2-Aminobenzonitriles: These can undergo cyclization with CO2, often in polar solvents, to form the quinazoline-2,4(1H,3H)-dione skeleton, which can be a precursor.[5]
-
Isatoic Anhydride: This is a versatile precursor that can react with various nitrogen sources (like ammonium acetate or amines) and a C1 source (like an aldehyde) in a one-pot reaction to build the quinazolinone core.[6][7][8]
-
2-Aminobenzamides: These can be condensed with aldehydes, alcohols, or other carbonyl compounds, often facilitated by a catalyst, to form the quinazolinone ring.[9][10]
Q: Are there any green or catalyst-free methods for this synthesis?
A: Yes, the field is moving towards more sustainable methods. Some protocols utilize water as a green solvent, which can provide excellent yields.[5] Catalyst-free methods have also been developed, for instance, by reacting isatoic anhydride, an aldehyde, and ammonium acetate with a simple oxidant like NaOCl in ethanol.[7] Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating.[11][12][13]
Q: What role do transition metals play in modern quinazoline synthesis?
A: Transition metals like palladium, copper, ruthenium, manganese, and iron are widely used to catalyze the formation of the quinazoline scaffold.[1][14][15] They enable highly efficient and selective reactions, often under milder conditions than classical methods. These catalysts can facilitate key steps such as C-H activation, dehydrogenative coupling, and cascade reactions that build the heterocyclic ring in a single pot.[1][9]
Data Summary Table
The choice of solvent is one of the most critical parameters influencing yield. The following data, adapted for the analogous synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitrile and CO₂, clearly illustrates this principle.
Table 1: Influence of Solvent on Quinazoline Synthesis Yield
| Entry | Solvent | Solvent Type | Yield (%) |
|---|---|---|---|
| 1 | Toluene | Non-Polar | Ineffective |
| 2 | THF | Non-Polar | Ineffective |
| 3 | Ethanol | Polar Protic | Ineffective |
| 4 | DMF | Polar Aprotic | 85-91% |
| 5 | Water | Polar Protic | ~91% |
(Data adapted from a study on quinazoline-2,4(1H,3H)-dione synthesis, which demonstrates a general principle applicable to related structures.[5])
Optimized Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride (Green Chemistry Approach)
This one-pot, catalyst-free protocol emphasizes sustainability and operational simplicity.
Procedure:
-
To a 50 mL round-bottom flask, add isatoic anhydride (0.61 mmol), an appropriate aldehyde (0.67 mmol), and ammonium chloride (1.84 mmol).
-
Add 10 mL of ethanol to the mixture.
-
While stirring, add sodium hypochlorite (NaOCl, 0.91 mmol).
-
Heat the reaction mixture to 80-85°C and stir for 2-3 hours.
-
Monitor the reaction completion by TLC (using an ethyl acetate/hexane mobile phase).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid, wash it twice with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound (or its corresponding 4(3H)-one derivative).[7]
Protocol 2: Synthesis from 2-Aminobenzonitrile and CO₂
This method utilizes carbon dioxide as a C1 source and highlights the effectiveness of polar solvents.
Procedure:
-
In a pressure vessel, combine 2-aminobenzonitrile (1.0 equiv) and a suitable base (e.g., DBU, 3.0 equiv).
-
Add a high-polarity solvent such as DMF or water.
-
Seal the vessel and pressurize with CO₂ (e.g., 1.0 - 4.0 MPa).
-
Heat the reaction to 70-120°C for 6-18 hours.[5]
-
After cooling and carefully venting the CO₂, process the reaction mixture. Typically, this involves acidification to precipitate the product, followed by filtration, washing, and recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude Quinazolin-2-ol by Recrystallization
Welcome to the technical support center for the purification of crude Quinazolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important heterocyclic compound. The information herein is grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Common Issues in this compound Recrystallization
This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.
Q1: My this compound failed to crystallize upon cooling. What are the likely causes and how can I fix this?
A1: Failure to crystallize is one of the most common issues in recrystallization and can stem from several factors.[1][2]
-
Cause 1: Excessive Solvent: The most frequent reason for crystallization failure is the use of too much solvent, resulting in a solution that is not saturated enough for crystals to form.[1][2][3]
-
Cause 2: Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1] In this state, crystallization requires a nucleation point to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface.[1][2] The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2: Seeding: Introduce a "seed crystal" – a tiny crystal of pure this compound – into the cooled solution.[1][2] This provides a template for further crystal growth.
-
-
Cause 3: Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures.
Q2: My this compound "oiled out" instead of forming crystals. What does this mean and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2][6] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the solute to melt before it dissolves.
-
Cause: The solution is likely supersaturated at a temperature above the melting point of this compound.
-
Solution 1: Lower the Temperature: If possible, select a solvent with a lower boiling point.
-
Solution 2: Use More Solvent: Adding more of the hot solvent can lower the saturation point, preventing the compound from oiling out.[2]
-
Solution 3: Modify the Solvent System: For heterocyclic compounds, a mixed-solvent system can sometimes mitigate oiling out.[1] You can try dissolving the compound in a good solvent and then adding a poor solvent dropwise until the solution becomes slightly cloudy, then clarifying with a few drops of the good solvent.
-
Solution 4: Slow Cooling: Very slow cooling can favor the formation of crystals over oil.[1] Try insulating the flask to slow the rate of cooling.
-
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be disheartening but is often correctable.[2]
-
Cause 1: Using Too Much Solvent: As mentioned, excess solvent will retain a significant amount of your product in the mother liquor.[2][7]
-
Cause 2: Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities, you'll need to perform a hot gravity filtration. If the solution cools during this process, the product can crystallize on the filter paper.[6]
-
Cause 3: Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]
-
-
Cause 4: Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[7]
-
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities are common and can often be removed with an extra step.
-
Cause: Highly colored, often polar, impurities are present in your crude product.
-
Solution: Use Activated Charcoal: After dissolving your crude this compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware that using too much charcoal can also adsorb your product, reducing the yield.
-
II. Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should exhibit the following characteristics[4][5]:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
It should either not dissolve impurities at all or dissolve them very well, even at low temperatures.
-
It should not react with this compound.[5]
-
It should be volatile enough to be easily removed from the final crystals.[5]
For quinazoline derivatives, polar solvents are often a good starting point due to the presence of nitrogen atoms.[8] Common solvents to test include ethanol, methanol, ethyl acetate, and water.[9][10] Small-scale solubility tests in test tubes are essential to determine the best solvent empirically.[4][9]
Q2: What are the typical impurities in crude this compound?
A2: Impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials (e.g., 2-aminobenzamide and a carbonyl source), byproducts from side reactions, or residual catalysts.[11][12] The nature of these impurities will influence your choice of recrystallization solvent.
Q3: Is it better to use a single-solvent or a mixed-solvent system?
A3: A single-solvent recrystallization is generally preferred for its simplicity.[3] However, if a suitable single solvent cannot be found, a mixed-solvent system can be very effective. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[3]
Q4: How critical is the rate of cooling?
A4: The rate of cooling significantly impacts crystal size and purity. Slow cooling allows for the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice.[3][4] Rapid cooling leads to the formation of small crystals that can trap impurities.[3] It is best practice to allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[3]
III. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[3][13]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[14] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystallization.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Data Summary: Solubility of this compound Analogs
The following table provides a general guide to the solubility of related quinazoline structures, which can inform your initial solvent selection. Note that the exact solubility of this compound may vary.
| Compound | Solvent(s) | Solubility Information | Source |
| 4(3H)-Quinazolinone | DMSO, Water | Soluble in DMSO (≥ 100 mg/mL); sparingly soluble in water (1.2 mg/mL).[15] | MedchemExpress |
| 2-Methyl-4(3H)-quinazolinone | DMSO, Water | Soluble in DMSO (50 mg/mL); insoluble in water (< 0.1 mg/mL).[16] | ChemicalBook |
| Quinazoline | Water, Organic Solvents | Soluble in water.[17] | Sigma-Aldrich |
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common recrystallization issues.
IV. References
-
Recrystallization - University of California, Los Angeles. (n.d.). Retrieved from --INVALID-LINK--
-
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn. Retrieved from --INVALID-LINK--
-
Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from --INVALID-LINK--
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1974). Journal of Chemical Education. Retrieved from --INVALID-LINK--
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Recrystallization.pdf. (n.d.). University of Colorado Boulder. Retrieved from --INVALID-LINK--
-
Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from --INVALID-LINK--
-
Quinazoline derivative - Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
4(3H)-Quinazolinone | Drug Intermediate. (n.d.). MedchemExpress. Retrieved from --INVALID-LINK--
-
Solvent free synthesis of some quinazolin-4(3H)-ones. (2015). ResearchGate. Retrieved from --INVALID-LINK--
-
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
Quinazoline 99%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
2-METHYL-4(3H)-QUINAZOLINONE. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Recrystallization. (2020). YouTube. Retrieved from --INVALID-LINK--
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved from --INVALID-LINK--
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Quinazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Scale-Up Synthesis of Quinolin-2-ones
Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of quinolin-2-ones. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure a smooth, efficient, and safe scale-up process.
PART 1: CORE DIRECTIVE - A Dynamic Approach to Troubleshooting
This guide is structured to mirror the non-linear nature of chemical synthesis scale-up. Rather than a rigid, step-by-step manual, we present a dynamic resource that allows you to pinpoint specific challenges and access targeted solutions. We begin with a broad overview of common issues in our FAQ section, then dive deeper into method-specific troubleshooting, and provide detailed protocols and visual aids to enhance your understanding and practical application.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Three Pillars of Successful Scale-Up
Our approach is grounded in three core principles:
-
Expertise & Experience: We don't just tell you what to do; we explain why. Understanding the underlying chemical principles is paramount to effective troubleshooting and process optimization.
-
Trustworthiness: The protocols and advice provided herein are designed to be self-validating. We emphasize in-process controls and analytical checkpoints to monitor reaction progress and ensure the desired outcome.
-
Authoritative Grounding & Comprehensive References: All technical claims and protocols are supported by citations from peer-reviewed literature and established chemical principles.
Frequently Asked Questions (FAQs) in Quinolin-2-one Scale-Up
This section addresses common high-level questions that arise during the scale-up of quinolin-2-one synthesis.
Q1: My reaction yield has dropped significantly upon moving from a 1g to a 100g scale. What are the most likely culprits?
A1: A decrease in yield upon scale-up is a common challenge and can often be attributed to several factors that are less pronounced at the bench scale:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[1][2] Ensure that the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. A controlled rate of addition for reagents, especially in exothermic reactions, is crucial.
-
Purity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale. A 0.5% impurity in a 1g reaction is negligible, but in a 1kg reaction, it amounts to 5g of an unknown substance that could interfere with the reaction.
-
Atmospheric Control: Reactions sensitive to air or moisture are more susceptible to contamination on a larger scale due to the increased surface area and longer reaction times.[1] Ensure the inert atmosphere is maintained throughout the process.
Q2: I'm observing the formation of an unexpected isomer during my scale-up. How can I improve the regioselectivity?
A2: Poor regioselectivity is a frequent hurdle, particularly in classical methods like the Camps or Conrad-Limpach-Knorr syntheses when using unsymmetrical precursors.[1][3]
-
Camps Cyclization: The formation of quinolin-2-one versus quinolin-4-one is highly dependent on the base used. A weaker base, such as cesium carbonate (Cs₂CO₃), tends to favor the kinetic enolate, leading to the quinolin-2-one.[3][4] Conversely, stronger bases like sodium hydroxide favor the thermodynamic enolate, yielding the quinolin-4-one.[3]
-
Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control this, consider using a directing group on the ketone or optimizing the catalyst and reaction conditions.[1][5]
Q3: My product is difficult to purify at scale, and I'm seeing significant product loss during workup and purification. What are some effective large-scale purification strategies?
A3: Purification is often a major bottleneck in scale-up. Traditional column chromatography, while effective at the bench, can be impractical and costly for large quantities.
-
Recrystallization: This is often the most effective and economical method for purifying large quantities of solid material. A systematic approach to solvent screening is essential.
-
Acid-Base Extraction: For quinolin-2-ones with basic or acidic handles, a liquid-liquid extraction can be a powerful tool to remove neutral impurities.[6]
-
Trituration/Slurrying: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while impurities are highly soluble can significantly improve purity with minimal product loss.
Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting for common synthetic routes to quinolin-2-ones.
Guide 1: The Conrad-Limpach and Gould-Jacobs Reactions
These classical methods involve the condensation of anilines with β-ketoesters or related compounds, followed by a high-temperature cyclization.
Problem 1: Low yield in the thermal cyclization step.
-
Potential Cause: Insufficient temperature or product decomposition at high temperatures.[1][3]
-
Troubleshooting Steps:
-
Temperature Optimization: Carefully monitor and control the reaction temperature. The cyclization often requires temperatures exceeding 250°C.[1][3] Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat distribution and prevent localized overheating.[1]
-
Inert Atmosphere: At high temperatures, the product can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1]
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the progress of the reaction and avoid prolonged heating once the reaction is complete.
-
Problem 2: Formation of tar and polymeric materials.
-
Potential Cause: Side reactions, such as polymerization of intermediates, are common at high temperatures.[2][7]
-
Troubleshooting Steps:
-
Solvent Choice: As mentioned, using a high-boiling, inert solvent can help to moderate the reaction and minimize side product formation compared to running the reaction neat.[1]
-
Purity of Reactants: Ensure the aniline and β-ketoester are pure, as impurities can act as initiators for polymerization.
-
Guide 2: Palladium-Catalyzed Syntheses (e.g., C-H Activation, Heck, Carbonylative Annulations)
Modern palladium-catalyzed methods offer milder reaction conditions and broader functional group tolerance but come with their own set of challenges.[4][8]
Problem 1: Inconsistent or low catalytic activity.
-
Potential Cause: Catalyst deactivation or inhibition.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, Xantphos) is critical and substrate-dependent.[4][8] Ensure the correct catalyst-ligand system is being used for your specific transformation.
-
Purity of Reagents and Solvents: Trace impurities, particularly those containing sulfur or other coordinating groups, can poison the palladium catalyst. Ensure all reagents and solvents are of high purity and free from water and oxygen if the reaction is air-sensitive.
-
Base Selection: The choice of base (e.g., NaOAc, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome.[4][8] The base not only facilitates the desired reaction but can also influence catalyst stability and side reactions.
-
Problem 2: Formation of homocoupled byproducts.
-
Potential Cause: This is a common side reaction in many cross-coupling reactions.
-
Troubleshooting Steps:
-
Reaction Conditions: Optimize the reaction temperature and concentration. Lower temperatures and more dilute conditions can sometimes disfavor homocoupling.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may promote its homocoupling.
-
Data Presentation: Optimizing Reaction Conditions
The following table provides a comparative summary of reaction conditions for different synthetic routes to quinolin-2-ones, illustrating the trade-offs between classical and modern methods.
| Synthetic Method | Typical Scale | Temperature (°C) | Catalyst/Reagent | Common Solvents | Key Challenges | References |
| Conrad-Limpach | Lab to Pilot | >250 | None (thermal) | Dowtherm A, Mineral Oil | High temperature, tar formation | [1][3] |
| Gould-Jacobs | Lab to Pilot | >250 | None (thermal) | Dowtherm A, Mineral Oil | High temperature, regioselectivity | [1] |
| Camps Cyclization | Lab | 80-120 | Base (e.g., NaOH, Cs₂CO₃) | Ethanol, DMF | Regioselectivity | [3][4] |
| Pd-Catalyzed C-H Activation | Lab | 100-140 | Pd(OAc)₂, Ligand, Oxidant | Toluene, DMF | Catalyst sensitivity, cost | [8] |
| Pd-Catalyzed Carbonylative Annulation | Lab | 100-120 | PdCl₂(PPh₃)₂, CO source | DMF, DMSO | Handling of CO gas, catalyst cost | [3][8] |
Experimental Protocols
Protocol 1: Optimized Workup for Large-Scale Conrad-Limpach Cyclization
This protocol is designed to minimize product loss and handle the viscous reaction mixtures often encountered in large-scale thermal cyclizations.
-
Cooling and Dilution: After confirming reaction completion via TLC or LC-MS, allow the reaction vessel to cool to approximately 80-100°C. Slowly add a high-boiling hydrocarbon solvent (e.g., hexanes, heptane) with vigorous stirring. This will help to break up the solid mass and dissolve the high-boiling reaction solvent (e.g., Dowtherm A).[1]
-
Filtration: Cool the resulting slurry to room temperature and then further in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with the hydrocarbon solvent to remove residual reaction solvent and soluble impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature.
Mandatory Visualization
Diagram 1: Troubleshooting Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yields during scale-up.
Diagram 2: Regioselectivity Control in Camps Cyclization
Caption: Base selection dictates regioselectivity in Camps cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing N-oxide Formation in Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesired N-oxide byproducts during the synthesis of quinazoline derivatives. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in your experiments, providing causal explanations and actionable solutions.
Issue 1: High percentage of N-oxide detected in the crude product.
Question: My post-reaction analysis (LC-MS, ¹H NMR) shows a significant peak corresponding to the mass and spectral characteristics of a quinazoline N-oxide, compromising the yield of my target quinazoline. What are the likely causes and how can I resolve this?
Answer: The formation of N-oxides is a common side reaction in quinazoline synthesis, primarily stemming from the oxidation of one of the ring nitrogen atoms. The lone pair of electrons on the nitrogen atom is nucleophilic and susceptible to attack by oxidizing agents present in the reaction.
Possible Causes & Recommended Solutions:
-
Cause 1: Use of an Oxidizing Agent or Aerobic Conditions. Many modern quinazoline syntheses are oxidative cyclizations that rely on an external oxidant or atmospheric oxygen. If the oxidant is too harsh or used in excess, or if the reaction is unnecessarily exposed to air at elevated temperatures, N-oxidation can compete with the desired cyclization.
-
Solution A: Optimize Oxidant Stoichiometry. Carefully titrate the amount of the oxidant used to the minimum effective amount required for the primary reaction. Consider using a milder oxidant. For example, if you are using a potent oxidant like m-CPBA, you might switch to a more controlled system like MnO₂.
-
Solution B: Implement an Inert Atmosphere. Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen, especially if the reaction requires high temperatures. This is a critical step in many syntheses to prevent unwanted side reactions.
-
-
Cause 2: Inherently Oxidizing Reaction Conditions. Some synthetic routes, particularly those starting from nitro-arenes or involving certain catalysts, can create an oxidizing environment that promotes N-oxide formation.
-
Solution: Re-evaluate the Synthetic Route. If N-oxide formation is persistent and significant, consider alternative synthetic strategies that proceed under non-oxidative conditions. For instance, classic methods like the Niementowski reaction, while sometimes lower yielding, might be less prone to N-oxidation.
-
Workflow for Troubleshooting High N-oxide Formation:
Caption: Troubleshooting workflow for high N-oxide formation.
Issue 2: My target quinazoline is successfully formed, but I have a persistent N-oxide impurity that is difficult to separate.
Question: Standard column chromatography is not effectively separating my desired quinazoline from its N-oxide analog. What are my options?
Answer: Quinazoline N-oxides are generally more polar than their parent quinazolines due to the N-O bond. This polarity difference can often be exploited for separation, but when substituents on the quinazoline core are also polar, co-elution can be a significant challenge.
Strategies for Separation and Remediation:
-
Option 1: Optimize Chromatographic Conditions.
-
Solvent System Modification: A common approach for separating polar compounds is to use a more polar solvent system in your column chromatography. For N-oxides, a gradient elution with a solvent system like dichloromethane/methanol can be effective. Sometimes, adding a small amount of a modifier like acetic acid or triethylamine (if your compound is stable) can improve separation by altering the ionization state of the compounds and their interaction with the silica gel.
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable technique.
-
-
Option 2: Selective Chemical Conversion (Reduction). A highly effective strategy is to selectively reduce the N-oxide back to the parent quinazoline after the initial reaction is complete. This converts the impurity into the desired product, simultaneously simplifying purification and boosting the overall yield.
-
Recommended Protocol: A mild and selective method for the deoxygenation of quinazoline N-oxides is treatment with a reducing agent such as Zinc dust in the presence of ammonium chloride. Titanium(III) chloride (TiCl₃) is another efficient reagent for the selective reduction of N-oxides, even in the presence of other reducible functional groups like sulfoxides.
-
Frequently Asked Questions (FAQs)
Q1: At which nitrogen atom (N1 or N3) does oxidation typically occur in the quinazoline ring?
A1: Both nitrogen atoms in the quinazoline ring can potentially be oxidized. However, quinazoline-3-oxides are frequently encountered intermediates and byproducts in many synthetic routes. The specific site of oxidation can be influenced by the electronic effects of substituents on the ring and the reaction mechanism.
Q2: Are there any analytical techniques to quickly identify N-oxide formation?
A2: Yes, several techniques are highly effective:
-
Mass Spectrometry (MS): This is often the most direct method. The N-oxide will have a molecular weight that is 16 atomic mass units (amu) higher than the parent quinazoline, corresponding to the addition of an oxygen atom.
-
¹H NMR Spectroscopy: The protons on the quinazoline ring, particularly those close to the N-oxide moiety, will experience a change in their chemical environment, leading to downfield shifts in the spectrum compared to the parent quinazoline.
-
Thin Layer Chromatography (TLC): As mentioned, N-oxides are typically more polar. On a silica TLC plate, the N-oxide will usually have a lower Rf value (it will travel a shorter distance up the plate) than the corresponding quinazoline when eluted with a non-polar to moderately polar solvent system.
Q3: Can I use protecting groups to prevent N-oxidation?
A3: While theoretically possible, protecting the nitrogen atoms of the quinazoline ring to prevent N-oxidation is often not a practical strategy. The conditions required to introduce and then remove a protecting group can be harsh and may not be compatible with other functional groups in the molecule, adding steps and potentially lowering the overall yield. A more common and effective approach is to optimize the reaction conditions to avoid N-oxide formation in the first place or to reduce the N-oxide after it has formed.
Q4: I am performing a reaction to oxidize a substituent on the quinazoline ring. How can I avoid N-oxidation of the ring itself?
A4: This is a classic chemoselectivity challenge. The key is to exploit the different reactivities of the substituent and the ring nitrogen.
-
Protonation: Performing the oxidation in an acidic medium can protonate the ring nitrogens. The resulting positive charge significantly reduces their nucleophilicity, making them much less susceptible to oxidation. This strategy is effective if your starting material and desired product are stable to acidic conditions.
-
Careful Choice of Oxidant: Select an oxidant that is known to be more selective for the functional group you are targeting over the heterocyclic nitrogen. The choice will be highly dependent on the specific transformation you are trying to achieve.
Experimental Protocols
Protocol 1: General Method for Minimizing N-oxide Formation in an Oxidative Quinazoline Synthesis
This protocol provides a general workflow for a copper-catalyzed aerobic oxidative synthesis of a 2-substituted quinazoline, with specific steps to minimize N-oxide formation.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminobenzylamine starting material (1.0 eq), the desired aldehyde (1.1 eq), and a suitable solvent (e.g., Toluene or DMSO).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: Add the copper catalyst (e.g., CuCl, 5-10 mol%) and any necessary ligands or additives.
-
Controlled Oxidation: Instead of leaving the reaction open to air, introduce a controlled amount of the oxidant. If using air or oxygen, this can be done via a balloon filled with air or by bubbling a gentle stream of air through the reaction mixture for a defined period.
-
Temperature Control: Heat the reaction to the minimum temperature required for efficient conversion. Monitor the reaction progress by TLC or LC-MS. Avoid excessive heating, as it can promote side reactions, including N-oxidation.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately and proceed with a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography, using a gradient elution (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to separate the desired quinazoline from any minor N-oxide byproduct.
Protocol 2: Selective Reduction of a Quinazoline N-oxide Impurity
This protocol describes the selective reduction of a quinazoline N-oxide to the parent quinazoline using Zinc dust.
-
Dissolution: Dissolve the crude product mixture containing the quinazoline and the quinazoline N-oxide in a suitable solvent such as a mixture of Tetrahydrofuran (THF) and water.
-
Reagent Addition: To the stirred solution, add ammonium chloride (NH₄Cl, 3-5 eq) followed by Zinc dust (3-5 eq) in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the N-oxide spot on TLC (it will convert to the less polar quinazoline spot). The reaction is typically complete within 1-3 hours.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the excess Zinc and other inorganic salts. Wash the Celite® pad with the reaction solvent.
-
Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, now enriched in the desired quinazoline, can be further purified by column chromatography or recrystallization if necessary.
Data Summary Table: Comparison of Reaction Conditions
| Condition | Oxidant | Atmosphere | Temperature (°C) | Quinazoline Yield (%) | N-oxide Byproduct (%) |
| A | Air (open flask) | Air | 120 | 65 | 25 |
| B | Air (balloon) | Nitrogen | 100 | 85 | 10 |
| C | MnO₂ (1.5 eq) | Nitrogen | 80 | 90 | <5 |
This table illustrates how modifying reaction conditions—specifically, controlling the oxidant and employing an inert atmosphere—can significantly reduce N-oxide formation and improve the yield of the desired quinazoline product.
Technical Support Center: Column Chromatography Techniques for Purifying Quinazolinone Derivatives
Welcome to the technical support center dedicated to the chromatographic purification of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the common challenges encountered during the purification of this critical class of heterocyclic compounds.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, but its purification can be non-trivial due to the polarity and basicity conferred by the nitrogen atoms within its structure. This guide provides a logical, experience-based framework for optimizing your column chromatography protocols.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each problem is explained to empower you to make informed decisions.
Question: Why am I seeing poor separation with overlapping bands or co-eluting impurities?
Answer: This is the most frequent challenge in chromatography and typically stems from one of three primary causes: an inappropriate solvent system, column overloading, or a poorly packed column.[1][2]
-
Causality - Inappropriate Solvent System: The mobile phase lacks the selectivity to differentiate between your target compound and the impurities. If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, compounds will remain adsorbed to the silica, leading to broad, overlapping bands.
-
Causality - Column Overloading: Loading too much crude material saturates the stationary phase. There are simply not enough available interaction sites on the silica gel for a proper equilibrium to be established, causing the compound bands to broaden significantly and merge. A general guideline is to use a sample-to-silica ratio of 1:20 to 1:100 by weight.[1]
-
Causality - Improper Column Packing: Air bubbles, cracks, or channels in the silica bed create pathways where the solvent and sample can bypass the stationary phase.[1][2] This non-uniform flow leads to distorted, uneven bands and severely compromises separation efficiency.
Solutions:
-
Re-optimize the Mobile Phase via TLC: Before every column, you must perform Thin-Layer Chromatography (TLC) analysis. The ideal solvent system for your column will give your target quinazolinone derivative an Rf value of approximately 0.2-0.4.[1] This Rf range ensures the compound interacts sufficiently with the stationary phase for separation to occur, without requiring an excessive volume of solvent for elution.
-
Reduce the Sample Load: If overloading is suspected, decrease the amount of crude material applied to the column. As a self-validating check, if reducing the load by half significantly improves resolution, overloading was the primary issue.
-
Ensure Proper Column Packing: Pack your column using a slurry method to ensure a homogenous, dense bed free of air.[1] Tap the column gently as the slurry settles. A layer of sand on top of the silica will protect the surface from being disturbed during solvent addition.[1]
Question: My quinazolinone derivative is exhibiting severe peak tailing. How can I get sharp, symmetrical bands?
Answer: Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase. Quinazolinone derivatives often contain basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[3][4] This strong, non-specific binding slows down a portion of the analyte molecules, causing them to elute gradually and form a "tail".
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to neutralize the active silanol sites. Add a small amount of a basic modifier to your eluent system.[1][4]
-
Triethylamine (Et₃N): Adding 0.1-1.0% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase is highly effective. The amine competitively binds to the acidic sites on the silica, preventing your quinazolinone from interacting with them.[4]
-
Ammonia/Methanol: For more polar quinazolinones, a pre-mixed solution of 1-5% ammonia in methanol can be used as the polar component of your eluent (e.g., mixed with dichloromethane).[4][5]
-
-
Consider an Alternative Stationary Phase: If tailing persists, the issue may be too severe for modifiers alone.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase Silica (C18): For highly polar quinazolinones, reversed-phase chromatography, where the stationary phase is non-polar, can be a superior option.[1]
-
Question: My compound is not eluting from the column, even after I've passed a large volume of eluent through it. What's wrong?
Answer: This issue indicates that your compound is too strongly adsorbed to the stationary phase. This is a direct result of the mobile phase being insufficiently polar to displace the compound from the silica gel.[1][6] In rare cases, the compound may have decomposed on the acidic silica gel.[6]
Solutions:
-
Gradually Increase Eluent Polarity (Gradient Elution): Do not make drastic jumps in polarity, as this can generate heat, crack the silica bed, and ruin the separation.[1] If you started with 10% ethyl acetate in hexane, methodically increase the concentration to 20%, then 30%, and so on, collecting fractions throughout.
-
Check Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound may be unstable on silica gel.[6][7] If this is the case, you must switch to a less acidic stationary phase like deactivated silica or alumina.[6]
Question: I noticed cracks forming in my silica bed during the run. Why did this happen?
Answer: A cracked silica bed is detrimental because it creates channels for the solvent to flow through, completely bypassing the separation process.[1] This is almost always caused by one of two things:
-
The column ran dry: The solvent level was allowed to drop below the top of the silica bed, causing it to dry out and contract, forming cracks.[1][8]
-
Heat generation: A significant, rapid increase in solvent polarity (e.g., switching directly from hexane to methanol) can generate a substantial amount of heat as the polar solvent adsorbs to the silica surface. This thermal stress can cause the glass column and the silica bed to expand at different rates, leading to cracking.[1]
Solutions:
-
Maintain Solvent Level: Always ensure the solvent level remains above the top of the sand/silica layer.[1] Use a solvent reservoir or top up the solvent frequently.[7]
-
Employ Gradual Solvent Changes: When running a gradient, increase the polarity slowly and incrementally. Never switch from a non-polar solvent directly to a highly polar one like methanol.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Question 1: How do I select the right stationary phase for my quinazolinone derivative? Normal-phase vs. Reversed-phase?
Answer: The choice of stationary phase is dictated by the overall polarity of your molecule.
-
Normal-Phase (e.g., Silica Gel, Alumina): This is the most common starting point for the majority of synthetic organic compounds.[1] The stationary phase is polar (silica gel), and the mobile phase is non-polar (e.g., hexane/ethyl acetate). This works well for quinazolinone derivatives of low to moderate polarity. Silica gel is the default choice due to its versatility and cost-effectiveness. However, as discussed, its acidic nature can cause issues with basic quinazolinones, often necessitating mobile phase modifiers or the use of less acidic alternatives like neutral alumina.[4][6]
-
Reversed-Phase (e.g., C18-modified silica): In this technique, the stationary phase is non-polar (hydrocarbon chains bonded to silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1] Reversed-phase is particularly useful for:
-
Highly polar quinazolinones: Compounds that have a very low Rf value even in 100% ethyl acetate on a silica TLC plate.
-
Compounds with ionizable groups: The pH of the aqueous mobile phase can be buffered to control the ionization state of the molecule, providing another powerful handle for optimizing selectivity.[3]
-
Final purification for high-purity samples: Preparative HPLC, which most often uses reversed-phase columns, is the gold standard for achieving >99% purity.[1]
-
Question 2: How do I develop an optimal mobile phase system from scratch using TLC?
Answer: Thin-Layer Chromatography (TLC) is an indispensable pilot experiment for column chromatography. It is a rapid, low-cost method to determine the ideal solvent system.[1]
| Experimental Protocol: Method Development using TLC |
| Step 1: Spotting |
| Step 2: Development |
| Step 3: Elution & Visualization |
| Step 4: Analysis & Optimization |
Question 3: My crude product is not soluble in the mobile phase. How should I load it onto the column?
Answer: This is a common problem, especially when using a non-polar eluent like a hexane-rich mixture.[6] Directly loading a solution of your compound dissolved in a strong, polar solvent (like pure DCM or methanol) will destroy the separation at the top of the column. The strong solvent will act as the initial mobile phase, carrying everything with it for a short distance and creating a broad, mixed initial band.
The correct approach is Dry Loading (Adsorption onto Silica) :
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your crude material.
-
Carefully add this powder to the top of your packed column, on top of the sand layer.
-
Gently add another thin layer of sand on top of the sample-adsorbed silica to prevent it from being disturbed.
-
You can now begin eluting with your chosen mobile phase. This technique ensures that your entire sample is introduced to the column in a very narrow, concentrated band, which is critical for a good separation.
Data & Diagrams
Table 1: Common Mobile Phase Systems for Quinazolinone Purification (Normal Phase)
| Solvent System | Polarity | Typical Applications & Notes |
| Hexane / Ethyl Acetate | Low to Medium | The workhorse system. A good starting point for many moderately polar quinazolinones.[1][9] The ratio is adjusted based on TLC results. |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar quinazolinone derivatives that do not move in Hex/EtOAc systems.[10] Use methanol sparingly (<10%) to avoid dissolving the silica.[5] |
| Chloroform / Methanol | Medium to High | An alternative to DCM/MeOH, sometimes offering different selectivity.[11] |
| Hexane / Acetone | Low to Medium | Acetone is a more polar and stronger hydrogen bond acceptor than ethyl acetate, which can be useful for certain separations. |
Decision Tree: Choosing a Loading Method
Caption: A decision tree for choosing the correct sample loading technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Rookie Mistakes [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. tacoma.uw.edu [tacoma.uw.edu]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinazolin-2-ol & Derivatives
A Guide to Overcoming Poor Reactant Solubility
Welcome to the technical support center for Quinazolin-2-ol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor reactant solubility, a frequent hurdle in the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize Quinazolin-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO2 is sluggish and gives low yields. Could solubility be the issue?
A: Yes, poor solubility of reactants is a very common cause for low yields and slow reaction rates in this synthesis. 2-aminobenzonitrile, while soluble in some polar organic solvents, may not be sufficiently soluble in the chosen reaction medium, especially at ambient temperatures.[1] The choice of solvent is critical and can dramatically influence the outcome. For instance, studies have shown that highly polar solvents like DMF and water can provide excellent yields (85-91%), whereas non-polar solvents such as toluene and THF, or even ethanol, can be ineffective.[2][3]
The key is to select a solvent that can effectively dissolve both the 2-aminobenzonitrile and facilitate the interaction with CO2, often in the presence of a base.
Q2: I am using isatoic anhydride as a starting material, and it seems to have very poor solubility in my reaction solvent. What are my options?
A: Isatoic anhydride is a common precursor for quinazolinone synthesis, but its poor solubility in many organic solvents is a known challenge.[4] Direct reaction in solvents like toluene and water may not proceed efficiently due to this limitation.[4]
Here are a few strategies to consider:
-
Solvent Selection: Switching to a more suitable solvent is the first step. Ethanol has been shown to be a good choice for reactions involving isatoic anhydride, leading to clean conversions and improved yields.[4]
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of isatoic anhydride.
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to a significant increase in the solubility of reactants and a dramatic reduction in reaction times.[5][6][7]
Q3: What is the general role of the solvent in quinazoline synthesis, and how does its polarity affect the reaction?
A: The solvent plays a multifaceted role in quinazoline synthesis. Beyond simply dissolving the reactants, its polarity can direct the reaction pathway.[8]
-
Promoting Desired Bond Formation: Polar solvents can favor the desired C(sp²)-N bond formation, leading to the quinazoline core.[8]
-
Suppressing Side Reactions: Conversely, non-polar solvents may promote the formation of benzimidazole byproducts through C(sp³)-C(sp²) bond formation.[8]
-
Influence on Reaction Mechanism: The choice of solvent can influence which cyclization pathway is favored, especially when combined with different bases and temperatures.[8]
Therefore, a systematic screening of solvents with varying polarities is often a crucial step in optimizing your quinazoline synthesis.[2]
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a structured approach to diagnosing and solving solubility-related problems in your this compound synthesis.
Issue 1: Reactants are not fully dissolving in the chosen solvent.
Causality: The intermolecular forces between the solute molecules are stronger than the forces of interaction with the solvent molecules. This is common for crystalline solids with high lattice energies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reactant solubility.
Detailed Protocols:
-
Step 1: Solvent Screening
-
Protocol: Run small-scale test reactions in a variety of solvents with different polarities (e.g., DMF, DMSO, water, ethanol, acetonitrile, toluene).[2][8] Monitor the solubility of your starting materials visually and the reaction progress by TLC or LC-MS.
-
Rationale: As discussed in the FAQs, solvent polarity is a critical factor. A systematic screening will help identify the optimal solvent for your specific reactants.
-
-
Step 2: Temperature Optimization
-
Protocol: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring both the dissolution of reactants and the formation of the product. Be mindful of potential decomposition at higher temperatures.[2]
-
Rationale: The solubility of most solids increases with temperature. Finding the "sweet spot" where reactants are soluble and the reaction proceeds efficiently without degradation is key.
-
-
Step 3: Employ Co-solvents
-
Protocol: If a single solvent is not effective, try a mixture of solvents. For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent can sometimes significantly improve solubility.
-
Rationale: A co-solvent system can offer a "tunable" polarity to better match the solubility requirements of different reactants in the same pot.
-
-
Step 4: Particle Size Reduction
-
Protocol: For solid reactants, grinding them into a fine powder using a mortar and pestle can be beneficial.
-
Rationale: Increasing the surface area of a solid reactant can improve its rate of dissolution, although it won't change its intrinsic solubility.[9]
-
Issue 2: The reaction is heterogeneous, leading to inconsistent results and difficult scale-up.
Causality: One or more reactants have very low solubility, leading to a solid-liquid mixture where the reaction only occurs at the interface. This can lead to poor reproducibility.
Advanced Strategies:
Caption: Advanced strategies for heterogeneous reactions.
Detailed Protocols & Explanations:
-
Phase-Transfer Catalysis (PTC):
-
What it is: PTC involves the use of a catalyst (the phase-transfer agent) to shuttle a reactant from one phase (e.g., solid or aqueous) into another phase (e.g., organic) where the reaction occurs.
-
When to use it: This is particularly useful when you have a salt that is soluble in an aqueous phase and an organic reactant that is soluble in an organic phase.
-
Protocol: A common phase-transfer catalyst is a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). Add a catalytic amount (1-10 mol%) of the PTC agent to your biphasic reaction mixture.
-
Causality Explained: The lipophilic cation of the PTC agent pairs with the anion of the reactant salt, allowing it to be transported into the organic phase for reaction. This has been shown to be effective in the synthesis of quinazolinone derivatives.[10]
-
-
Ultrasound-Assisted Synthesis:
-
What it is: The use of high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium.[11][12]
-
How it helps with solubility: The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, as well as microjets that can break apart solid particles and enhance mass transfer. This can significantly increase the rate of dissolution and reaction.[11][13][14]
-
Protocol: Place the reaction flask in an ultrasonic bath and irradiate the mixture. The reaction can often be performed at ambient temperature.[8] Monitor the reaction by TLC. Upon completion, the product can often be precipitated by the addition of cold water.[8]
-
Benefits: This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[11]
-
-
Microwave-Assisted Synthesis:
-
What it is: The use of microwave irradiation to heat the reaction mixture.[5][6][7]
-
How it helps with solubility: Microwaves directly heat the solvent and any polar reactants, leading to rapid and uniform heating throughout the reaction vessel. This can overcome solubility barriers much more efficiently than conventional heating.[5][15]
-
Protocol: Use a dedicated microwave reactor for safety and precise temperature control. The reaction is typically carried out in a sealed vessel, which allows for heating above the solvent's boiling point.
-
Benefits: This method is known for dramatically reducing reaction times (from hours to minutes) and often improving yields.[6][15][16]
-
Data Summary
| Technique | Principle | Typical Application in this compound Synthesis | Key Advantages |
| Solvent Screening | Matching solvent polarity to reactant polarity. | Identifying optimal solvents like DMF or water for reactions with 2-aminobenzonitrile or ethanol for isatoic anhydride.[4] | Fundamental for reaction optimization; can significantly improve yield and purity. |
| Temperature Optimization | Increasing kinetic energy to overcome intermolecular forces. | Dissolving crystalline starting materials like isatoic anhydride. | Simple to implement; effective for many solid reactants. |
| Phase-Transfer Catalysis | A catalyst shuttles a reactant between immiscible phases. | Facilitating reactions between a water-soluble salt and an organic-soluble reactant.[10] | Enables reactions between reactants in different phases; can avoid the need for harsh conditions. |
| Ultrasound Irradiation | Acoustic cavitation enhances mass transfer and creates localized hot spots. | Promoting reactions with poorly soluble solids at ambient temperature.[11][12] | Shorter reaction times, higher yields, milder conditions.[11] |
| Microwave Irradiation | Rapid, uniform heating through dielectric polarization. | Dramatically accelerating reactions with poorly soluble reactants.[5][6][7] | Significant reduction in reaction time; often leads to higher yields and cleaner reactions.[15][16] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of azoloquinazolinic systems using ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasound-promoted synthesis and immunosuppressive activity of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Quinazolin-2-ol Derivatives Versus Gefitinib as EGFR Inhibitors
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a privileged structure in the design of EGFR inhibitors, with gefitinib being a first-generation cornerstone in this class. This guide provides a comprehensive comparison of emerging quinazolin-2-ol derivatives against the well-established gefitinib, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.
The Central Role of EGFR in Oncology
The EGFR is a transmembrane glycoprotein with intrinsic tyrosine kinase activity.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This phosphorylation cascade activates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][7] In many cancers, dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver of tumorigenesis.[2][8]
Gefitinib: The First-Generation Standard
Gefitinib, a synthetic anilinoquinazoline, was one of the first EGFR tyrosine kinase inhibitors (TKIs) to be approved for clinical use.[1][9] Its mechanism of action involves competitively and reversibly binding to the ATP-binding site within the EGFR tyrosine kinase domain.[3][5][10] This blockade prevents ATP from binding, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5] Gefitinib is particularly effective in patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21.[3]
The Emergence of this compound Derivatives
Building upon the success of the quinazoline scaffold, researchers have explored various structural modifications to enhance potency, selectivity, and overcome resistance mechanisms. This compound derivatives represent a class of compounds that are being investigated as potential EGFR inhibitors. While structurally related to the broader class of quinazolinones, the specific "-2-ol" tautomeric form or its corresponding "-2-one" isomer can influence the binding mode and pharmacological properties. The general synthesis of such derivatives often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the core quinazoline ring system.[11]
Below is a generalized representation of the EGFR signaling pathway and the points of inhibition for both gefitinib and this compound derivatives.
Caption: EGFR signaling pathway and inhibition by TKIs.
Performance Comparison: Potency and Selectivity
The efficacy of an EGFR inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity for mutant EGFR over wild-type (WT) EGFR. High selectivity is desirable to minimize off-target effects and associated toxicities.
In Vitro Kinase Inhibitory Activity
The following table summarizes the reported IC50 values for gefitinib and representative quinazolinone derivatives against EGFR kinase. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Compound/Derivative Class | EGFR Target | IC50 (nM) | Reference |
| Gefitinib | Wild-Type EGFR | 11.75 | [12] |
| L858R Mutant EGFR | - | - | |
| T790M Mutant EGFR | > 4000 | [13] | |
| Quinazolinone Derivative 6c | Wild-Type EGFR | 10.76 | [12] |
| Quinazolinone Derivative 4a | Wild-Type EGFR | 12.36 | [12] |
| Quinazolinone Derivative 6d | Wild-Type EGFR | 69 | [11] |
| Quinazolinone Derivative 8 | Wild-Type EGFR | 0.8 | [14] |
| T790M/L858R Mutant EGFR | 2.7 | [14] |
Note: Data for specific this compound derivatives were limited in the initial search; data for the broader quinazolinone class are presented. The specific structures of the derivatives can be found in the cited references.
Cellular Antiproliferative Activity
The ultimate goal of an EGFR inhibitor is to halt cancer cell proliferation. The table below presents the IC50 values of gefitinib and various quinazolinone derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Gefitinib | H3255 | L858R | 0.003 | [15][16] |
| PC-9 | exon 19 del | 0.077 | [13] | |
| 11-18 | - | 0.39 | [15][16] | |
| A549 | Wild-Type | 19.91 | [17] | |
| H1975 | L858R/T790M | > 4 | [13] | |
| Quinazolinone Derivative 5l | A549 | Wild-Type | - (31.21% inhibition at 10µM) | [18] |
| Quinazolinone Derivative 5n | A549 | Wild-Type | - (33.29% inhibition at 10µM) | [18] |
| Quinazolinone Derivative 4a | H1975 | L858R/T790M | 0.63 | [12] |
| H1563 | Wild-Type | > 40 | [12] | |
| Quinazolinone Derivative 6d | NCI-H460 | - | 0.789 | [11] |
These data suggest that while gefitinib is highly potent against cell lines with activating EGFR mutations, its efficacy is significantly reduced in the presence of the T790M resistance mutation.[13] Encouragingly, some of the newer quinazolinone derivatives, such as compound 4a , demonstrate potent activity against the T790M mutant cell line while showing a high degree of selectivity over wild-type EGFR expressing cells.[12] This highlights the potential of these novel derivatives to overcome acquired resistance to first-generation inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Principle: A luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[4][19]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.[4][19]
-
EGFR Enzyme (e.g., wild-type or mutant): Dilute to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to achieve a robust signal.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration should be close to its Km value for EGFR to ensure sensitive detection of competitive inhibitors.
-
Test Compounds: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, gefitinib) in DMSO, and then dilute further in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound or DMSO control.
-
Add 2 µl of the diluted EGFR enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µl of the Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical EGFR kinase assay.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[20][21]
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds or DMSO control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy within the cellular context.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target protein (e.g., total EGFR and phosphorylated EGFR).
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with inhibitors as described for the MTT assay, but for a shorter duration (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for a short period (e.g., 5-15 minutes) before harvesting to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR and/or a housekeeping protein like actin.[23]
-
Quantify the band intensities using densitometry software.
-
Concluding Remarks
Gefitinib has paved the way for targeted EGFR therapy, but the emergence of resistance necessitates the development of next-generation inhibitors. This compound and related quinazolinone derivatives represent a promising avenue of research. The preclinical data for some of these novel compounds demonstrate potent inhibitory activity, particularly against clinically relevant resistance mutations like T790M, along with favorable selectivity profiles.[12][14] The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these emerging EGFR inhibitors, facilitating the identification of lead candidates for further development. As research progresses, a direct, side-by-side comparison of these derivatives with gefitinib in standardized preclinical models will be crucial to fully elucidate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. promega.com [promega.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Antimicrobial Profiles of Quinazolinone and Benzimidazole Scaffolds
Prepared by: A Senior Application Scientist
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel therapeutic agents. Heterocyclic compounds represent a cornerstone of medicinal chemistry, providing versatile scaffolds for the development of potent drugs. Among these, quinazolinone and benzimidazole derivatives have emerged as particularly promising frameworks due to their broad spectrum of biological activities.[1][2][3] This guide offers an in-depth comparative analysis of the antimicrobial properties of these two vital classes of compounds, grounded in experimental data and established scientific principles. We will dissect their mechanisms of action, structure-activity relationships, and provide validated protocols for their evaluation, aimed at researchers, scientists, and professionals in drug development.
The Quinazolinone Core: A Potent Antibacterial Scaffold
Quinazolinone, specifically the 4(3H)-quinazolinone tautomer which is in equilibrium with quinazolin-4-ol, is a fused heterocyclic system that has garnered significant attention for its diverse therapeutic potential.[1][4] Several quinazoline-based drugs are already in clinical use for various diseases, underscoring the scaffold's pharmacological relevance.[5][6]
Chemical Structure and Synthesis
The fundamental quinazolinone structure consists of a pyrimidine ring fused to a benzene ring. A common and efficient route to its synthesis is the Niementowski reaction, which involves the condensation of anthranilic acid with amides.[6][7] This accessibility allows for extensive structural modifications to optimize biological activity.
Figure 1: General synthesis pathway for the 4(3H)-quinazolinone core.
Mechanism of Antimicrobial Action
Quinazolinone derivatives exert their antimicrobial effects through multiple mechanisms, making them robust candidates against resistant strains.
-
Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinones act as non-β-lactam inhibitors of PBPs, such as PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA).[8] By binding to these crucial enzymes, they disrupt the synthesis of the bacterial cell wall, leading to cell lysis. This mechanism is particularly valuable as it provides an alternative to traditional β-lactam antibiotics.[8]
-
Inhibition of DNA Gyrase: The structural similarity between quinazolinones and fluoroquinolones suggests a shared mode of action involving the inhibition of DNA gyrase (Topoisomerase II).[9] This enzyme is essential for managing DNA topology during replication, and its inhibition leads to a rapid bactericidal effect.[9]
Figure 2: Dual mechanisms of antimicrobial action for quinazolinone derivatives.
Structure-Activity Relationship (SAR)
The antimicrobial potency of quinazolinones is highly dependent on the nature and position of substituents on the core structure.
-
Positions 2 and 3: These positions are critical for activity. Substitution at the 2-position with aryl or heterocyclic rings and at the 3-position with various amine-containing side chains often enhances potency.[5]
-
Position 6: The introduction of halogen atoms, such as bromine or chlorine, at the 6-position has been shown to significantly boost antibacterial activity.[5][9]
The Benzimidazole Core: A Broad-Spectrum Mainstay
Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. Numerous benzimidazole-based drugs are commercially available, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), and antifungals (benomyl).[3][10]
Chemical Structure and Synthesis
The benzimidazole core is readily synthesized, most commonly through the Phillips condensation reaction, which involves treating an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. This synthetic flexibility is a major advantage for creating diverse compound libraries.
Figure 3: General synthesis pathway for the benzimidazole core.
Mechanism of Antimicrobial Action
Benzimidazoles exhibit broad-spectrum antimicrobial activity by targeting fundamental cellular processes in both bacteria and fungi.[10]
-
Inhibition of DNA Gyrase and Topoisomerase IV: A primary mechanism of antibacterial action is the inhibition of DNA gyrase and topoisomerase IV.[11][12] These enzymes are vital for bacterial DNA replication and segregation. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[12][13]
-
Disruption of Microtubule Synthesis: In fungi and other eukaryotes, benzimidazoles (like albendazole) function by binding to β-tubulin. This prevents the polymerization of tubulin into microtubules, disrupting essential processes like cell division and nutrient uptake, leading to cell death.
Structure-Activity Relationship (SAR)
Modifications to the benzimidazole ring system are key to tuning its antimicrobial profile.
-
Position 2: This is the most common site for substitution. Introducing aryl, heteroaryl, or long alkyl chains can significantly impact the spectrum and potency of the compound.[10][13]
-
Positions 5 and 6: Functionalization at these positions, often with electron-withdrawing groups, can enhance antimicrobial efficacy.[13]
-
Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive heterocycles like triazoles or pyrazoles has proven to be a successful strategy for creating hybrid molecules with synergistic or enhanced antimicrobial effects.[2][11][14]
Head-to-Head: A Comparative Performance Analysis
While both scaffolds are potent, their antimicrobial profiles exhibit key differences in spectrum, efficacy, and mechanisms, making them suitable for different applications.
Efficacy and Spectrum of Activity
Generally, benzimidazole derivatives are known for their very broad spectrum, encompassing Gram-positive and Gram-negative bacteria, as well as fungi and parasites.[15] Quinazolinones often show more pronounced activity against Gram-positive bacteria, including challenging resistant strains like MRSA, though many derivatives also possess good Gram-negative and antifungal activity.[5][7][8][16]
The most definitive comparison comes from experimental data, specifically the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative MIC Values (µg/mL) of Representative Quinazolinone and Benzimidazole Derivatives
| Compound Class | Representative Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Quinazolinone | Compound 27 (SAR Study) | ≤0.5 | >16 | >16 | N/A | [8] |
| Imidazo[1,2-c]quinazoline 8gf | 8 | 8 | 16 | 16 | [17] | |
| Pyrazolo quinazoline KC-10 | 12.5 | 25 | 50 | >100 | [18] | |
| Benzimidazole | Triaryl Benzimidazole 13 | 2 | 32 | 16 | N/A | [12] |
| Benzimidazole-Triazole Hybrid | 3.12 | 3.12 | >100 | N/A | [13] | |
| Benzimidazole-Pyrazole Hybrid | 62.5 | 62.5 | N/A | 62.5 |
Note: Data is compiled from different studies and serves for general comparison. Direct comparison is most accurate when compounds are tested under identical conditions. N/A indicates data not available in the cited source.
Mechanistic Comparison
The primary distinction lies in their targets. While both classes can inhibit bacterial DNA gyrase, the ability of quinazolinones to also target cell wall synthesis via PBPs provides a valuable dual-pronged attack.[8][9][12] This may offer an advantage against bacteria that develop resistance to gyrase inhibitors. Benzimidazoles' well-established mechanism against fungal tubulin gives them a distinct advantage in developing broad-spectrum antifungal agents.
Standardized Experimental Protocols for Antimicrobial Evaluation
To ensure the generation of reliable and reproducible data, standardized protocols are essential. Here, we detail the methodologies for two cornerstone assays in antimicrobial susceptibility testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This quantitative method determines the lowest concentration of an agent that inhibits microbial growth and is considered a gold standard.[19][20][21]
Rationale: The broth microdilution method is highly efficient, allowing for the simultaneous testing of multiple compounds against a single microorganism in a 96-well plate format.[21] It provides a precise numerical value (the MIC) that is crucial for comparing the potency of different compounds.
Figure 4: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compound Plate: a. In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row. b. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. c. Add 200 µL of the test compound at 2x the highest desired final concentration to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (broth + inoculum, no compound), and well 12 as the negative control (broth only).[19]
-
Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test microorganism from an agar plate culture. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]
-
Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well is now 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determination of MIC: a. After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[22] The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
This is a widely used qualitative or semi-quantitative test to assess the antimicrobial activity of a substance.[23][24]
Rationale: The disk diffusion test is simple, inexpensive, and provides a rapid visual assessment of a compound's ability to inhibit microbial growth.[23][25] The size of the "zone of inhibition" provides a semi-quantitative measure of efficacy. It is excellent for screening large numbers of compounds or strains.
Step-by-Step Methodology:
-
Plate Preparation: a. Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described in the MIC protocol. b. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.[26] Repeat the swabbing two more times, rotating the plate approximately 60 degrees each time. c. Allow the plate to dry for 5-15 minutes.
-
Disk Application: a. Prepare sterile paper filter discs (6 mm diameter). b. Impregnate each disc with a known concentration and volume of the test compound. A solvent control disc should also be prepared. c. Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plate, ensuring firm contact.[25]
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: a. After incubation, observe the plate for a clear circular area around the disc where microbial growth has been inhibited. This is the zone of inhibition.[26] b. Measure the diameter of this zone in millimeters (mm) using a ruler or caliper.[26] c. The size of the zone is proportional to the susceptibility of the microorganism to the compound. A larger zone indicates greater inhibitory activity.[25]
Conclusion and Future Outlook
Both quinazolinone and benzimidazole scaffolds are undeniably powerful platforms in the discovery of new antimicrobial agents. Quinazolinones offer a compelling advantage against resistant Gram-positive pathogens through their potential dual-targeting of cell wall and DNA synthesis.[8] Benzimidazoles provide a remarkably broad spectrum of activity, with well-established efficacy against bacteria, fungi, and parasites, making them versatile workhorses in medicinal chemistry.[11]
The comparative data suggests that the choice of scaffold should be guided by the specific therapeutic need. For targeted development of anti-MRSA agents, quinazolinones represent a highly promising avenue. For broad-spectrum applications or in the search for novel antifungals, the benzimidazole core remains a preeminent choice. The continued exploration of these heterocycles through synthetic modification, the creation of hybrid molecules, and detailed mechanistic studies will be critical in replenishing our dwindling arsenal of effective antimicrobial drugs.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 17. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. microchemlab.com [microchemlab.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. bio.libretexts.org [bio.libretexts.org]
A Senior Application Scientist's Guide to In Vivo Validation of Quinazoline-Based Anticancer Agents in Xenograft Models
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[1] This guide moves beyond mere protocol recitation. It aims to provide a comparative analysis of key quinazoline-based agents, grounded in xenograft model data, and to explain the critical reasoning behind the experimental design choices that ensure robust and translatable in vivo validation.
The Quinazoline Scaffold: A Privileged Structure in Cancer Therapy
The quinazoline core has proven to be an exceptional scaffold for designing inhibitors that target the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1] Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established driver of tumorigenesis, promoting uncontrolled cell proliferation and survival.[2][3][4] First and second-generation EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are quinazoline-based drugs that have become standard-of-care treatments for specific cancer subtypes, most notably in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][5]
Mechanism of Action: Blocking Oncogenic Signaling
These agents function by competitively inhibiting the intracellular tyrosine kinase domain of receptors like EGFR.[6] This blockade prevents receptor autophosphorylation upon ligand binding, thereby shutting down downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[6][7][8][9][10] The ultimate cellular outcomes are cell cycle arrest and apoptosis.[6][11]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based TKIs.
Caption: EGFR signaling pathway and the inhibitory action of Quinazoline TKIs.
Comparative Efficacy in Xenograft Models: A Data-Driven Overview
The true test of an anticancer agent's potential lies in its in vivo efficacy. Subcutaneous xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are the workhorse for preclinical validation.[12][13] Below is a comparative summary of data from xenograft studies for several prominent quinazoline-based drugs.
Table 1: In Vivo Efficacy of Quinazoline-Based Agents in Xenograft Models
| Agent | Target(s) | Xenograft Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference(s) |
| Gefitinib | EGFR | H358 (Wild-Type EGFR NSCLC) | Nude Mice | 150 mg/kg/day, p.o. | 28.0% TGI after 21 days.[14] | [14][15] |
| EGFR | H358R (Cisplatin-Resistant) | Nude Mice | 150 mg/kg/day, p.o. | 52.7% TGI after 21 days, showing enhanced effect in resistant cells.[14] | [14][15] | |
| Erlotinib | EGFR | BxPC-3 (Pancreatic Cancer) | Nude Mice | 100 mg/kg/day, p.o. | 74.5% TGI after 28 days.[16] | [16] |
| EGFR | HPAC (KRAS-mutant Pancreatic) | Nude Mice | 50 mg/kg/day, p.o. | Significant growth inhibition vs. control; enhanced effect with gemcitabine.[17] | [17] | |
| Lapatinib | EGFR, HER2 | SUM149 (Basal-like Breast) | Nude Mice | 100 mg/kg/day, p.o. | Resistant as monotherapy, but significantly impairs growth with radiotherapy.[18][19] | [18][19] |
| EGFR, HER2 | BT-474 (HER2+ Breast) | Nude Mice | 50 mg/kg, p.o. | Complete tumor regression when combined with Trastuzumab.[20] | [20] | |
| Afatinib | EGFR, HER2 | H2170 (HER2-amplified NSCLC) | Nude Mice | 20 mg/kg/day, p.o. | Significant tumor growth inhibition vs. vehicle control.[21][22] | [21][22] |
| EGFR, HER2 | H1781 (HER2-mutant NSCLC) | Nude Mice | 20 mg/kg/day, p.o. | Strong antitumor effect vs. vehicle control.[21][22] | [21][22] |
Note: TGI (Tumor Growth Inhibition) values and outcomes are highly dependent on the specific experimental conditions. This table serves as a comparative guide.
The Xenograft Study Workflow: A Self-Validating System
A well-designed xenograft study is more than a sequence of steps; it's a system built on principles of reproducibility and ethical conduct, with checkpoints to ensure data integrity.
Causality Behind Experimental Choices
-
Animal Model Selection: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice are standard choices.[13] Their compromised immune system is critical to prevent rejection of the human tumor graft. The choice between strains can depend on the specific cell line's engraftment requirements.
-
Tumor Implantation Site: Subcutaneous (s.c.) injection into the flank is the most common method due to its simplicity and ease of tumor measurement.[12][23] This allows for straightforward, non-invasive monitoring of tumor volume using calipers, providing a reliable quantitative endpoint.
-
Cell Preparation: Harvesting cells in the logarithmic growth phase is paramount.[24] Cells in this phase are at their peak health and proliferative capacity, which maximizes the chances of successful tumor engraftment and ensures consistency across the study. Using a cell suspension mixed with Matrigel can also improve engraftment for some cell lines.[25]
-
Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[12][13] This step is crucial to eliminate bias, ensuring that the average tumor size is consistent across all groups before treatment begins.
-
Endpoint Analysis: The primary endpoint is typically tumor volume, calculated using the formula: (Length x Width²)/2.[24] Monitoring animal body weight is a critical secondary endpoint for assessing systemic toxicity of the treatment.[17]
The following diagram outlines a standard workflow for a subcutaneous xenograft study.
Caption: A typical experimental workflow for a subcutaneous xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol provides a generalized, robust methodology. Note: All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture media
-
Sterile PBS or HBSS
-
Trypsin-EDTA
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)
-
Matrigel (optional, keep on ice)
-
1 mL syringes with 25-27G needles
-
Calipers
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Test agent (quinazoline derivative) and vehicle solution
Procedure:
-
Cell Preparation (Day 0): a. Culture cells under standard conditions until they reach 80-90% confluency. b. Harvest cells using trypsin, neutralize, and wash twice with sterile, cold PBS by centrifuging at 300 x g for 5 minutes.[24] c. Resuspend the final cell pellet in cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5-10 x 10⁷ cells/mL. Keep the suspension on ice.[24]
-
Tumor Implantation (Day 0): a. Anesthetize the mouse. b. Shave a small area on the right flank of the mouse and sterilize with an alcohol wipe. c. Draw 100-200 µL of the cell suspension into a 1 mL syringe. d. Gently lift the skin and insert the needle into the subcutaneous space. Inject the cell suspension slowly to form a small bleb.[23][24] e. Withdraw the needle slowly to prevent leakage. f. Return the mouse to its cage and monitor for recovery.
-
Tumor Growth and Monitoring (Day 1 onwards): a. Begin monitoring the mice 3-4 days post-implantation. b. Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume: V = (Length x Width²)/2. c. Monitor animal body weight and general health status concurrently.
-
Randomization and Treatment (Approx. Day 7-14): a. Once tumors reach an average volume of 100-150 mm³, randomize the animals into cohorts (e.g., Vehicle Control, Test Agent Group). b. Prepare the quinazoline-based agent in a suitable vehicle for the intended route of administration (e.g., oral gavage). c. Begin the dosing regimen as defined by the study design (e.g., daily for 21 days).
-
Study Termination and Analysis (End of Treatment): a. At the study endpoint (defined by tumor size limits or treatment duration), record final tumor volumes and body weights. b. Euthanize mice according to approved institutional protocols. c. Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, Western blot, or RNA sequencing).
Conclusion
The in vivo validation of quinazoline-based anticancer agents in xenograft models is a critical step in the drug development pipeline. As demonstrated by established agents like gefitinib, erlotinib, and lapatinib, these models are indispensable for evaluating efficacy, understanding dose-response relationships, and exploring combination therapies.[14][16][20] A successful study hinges not only on meticulous execution but also on a deep understanding of the causality behind each experimental step—from selecting the right animal model to defining robust, quantitative endpoints. By adhering to the principles of scientific integrity and employing self-validating workflows, researchers can generate the high-quality, reproducible data necessary to advance these promising targeted therapies toward clinical application.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 15. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor activity of erlotinib in combination with gemcitabine in in vitro and in vivo models of KRAS-mutated pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lapatinib in Combination With Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts (Journal Article) | ETDEWEB [osti.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. yeasenbio.com [yeasenbio.com]
- 25. LLC cells tumor xenograft model [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinazolin-4(3H)-ones as Antibacterial Agents
The escalating threat of multidrug-resistant bacteria necessitates the urgent development of novel antibacterial agents.[1][2] The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antibacterial effects.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted quinazolin-4(3H)-one derivatives, offering a comparative overview of their antibacterial efficacy supported by experimental data. Our focus is to elucidate the causal connections between chemical modifications at the 2-position and the resulting antibacterial potency, thereby providing a valuable resource for researchers and drug development professionals in the field of infectious diseases.
The Quinazolin-4(3H)-one Core: A Versatile Scaffold for Antibacterial Discovery
The quinazolin-4(3H)-one nucleus is a bicyclic heterocyclic system that serves as a versatile template for the design of bioactive molecules. Its rigid structure and synthetic tractability allow for systematic modifications at various positions, enabling the fine-tuning of its pharmacological properties. In the context of antibacterial drug discovery, substitutions at the 2-position have been extensively explored and shown to be a critical determinant of activity.
Structure-Activity Relationship at the 2-Position: A Comparative Analysis
The nature of the substituent at the 2-position of the quinazolin-4(3H)-one ring profoundly influences the antibacterial spectrum and potency. This section dissects the SAR based on the type of substituent, drawing comparisons from published experimental data.
Simple Alkyl and Aryl Substituents
Early investigations into the antibacterial potential of quinazolin-4(3H)-ones often involved simple alkyl and aryl groups at the 2-position.
-
2-Methyl Derivatives: Compounds bearing a methyl group at the 2-position have demonstrated notable antibacterial activity. For instance, certain 2-methyl-3-substituted quinazolin-4(3H)-ones have shown significant efficacy against both Gram-positive and Gram-negative bacteria.[5] One study reported that 2-methyl-4(3H)-quinazolinone exhibited higher activity compared to its unsubstituted and 2-phenyl counterparts against a panel of bacteria.[6][7]
-
2-Phenyl Derivatives: The introduction of a phenyl ring at the 2-position has been a common strategy. The parent 2-phenyl-3-amino quinazolin-4(3H)-one displayed moderate activity against both Gram-positive and Gram-negative bacteria.[3] However, substitutions on this phenyl ring can significantly modulate activity. For example, the presence of electron-donating groups like methoxy (-OCH3) on the 2-phenyl ring was found to reduce antibacterial activity.[3] Conversely, other studies have shown that specific substitutions on the 2-phenyl ring can enhance potency.
Amino and Substituted Amino Groups
The incorporation of an amino group at the 2-position has proven to be a particularly fruitful avenue for developing potent antibacterial agents, especially against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
-
2-Anilino Derivatives: A series of 2-((substituted-phenyl)amino)quinazolin-4(3H)-ones has been investigated, revealing that the nature and position of substituents on the aniline ring are crucial for activity. For instance, compound 6l , featuring a 7-chloro substituent on the quinazolinone core and an unsubstituted aniline at the 2-position, showed strong antibacterial activity.[8][9] Further optimization by introducing substituents on the 2-anilino ring, such as a 3,4-difluorobenzylamine group in compound 6y , led to a significant enhancement in potency against MRSA.[8][9][10] This highlights the critical role of the electronic and steric properties of the 2-amino substituent.
Heterocyclic Substituents
Introducing heterocyclic moieties at the 2-position has led to the discovery of compounds with broad-spectrum antibacterial activity.
-
Hydrazone and Pyrazole Scaffolds: A study involving the synthesis of 2-hydrazinylquinazolin-4(3H)-one and its subsequent conversion to hydrazone and pyrazole derivatives demonstrated potent antimicrobial activity. The 2-(1-(furan-2-yl)ethylidene)hydrazinyl derivative 4a exhibited potent antibacterial activity, even exceeding the potency of amoxicillin against E. coli.[11] This suggests that the furan ring plays a key role in the compound's interaction with its bacterial target.
-
Thiazolidinone Moieties: The incorporation of a thiazolidinone ring at the 2-position has also been explored. A series of 2,3,6-trisubstituted quinazolin-4-ones containing a phenylimino thiazolidinone group at the 2-position showed promising antimicrobial and antifungal activities.[12]
The following diagram illustrates the key substitution points on the quinazolin-4(3H)-one scaffold that influence antibacterial activity.
Caption: Key substitution positions on the quinazolin-4(3H)-one scaffold influencing antibacterial activity.
Comparative Antibacterial Potency: A Data-Driven Overview
To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-substituted quinazolin-4(3H)-one derivatives against various bacterial strains as reported in the literature. Lower MIC values indicate higher antibacterial potency.
| Compound ID | 2-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 22 | Substituted quinazoline | S. pyogenes | 12-25 µM | [13] |
| VA2, VA3, VA4 | Substituted methyl | Gram-positive & Gram-negative | Significant activity | [5] |
| Compound 15 | Nitrile on phenyl | S. aureus | 0.03 | [14] |
| Compound 16 | Alkynyl on phenyl | S. aureus | 0.003 | [14] |
| 4a | 2-(1-(furan-2-yl)ethylidene)hydrazinyl | E. coli | 4 | [11] |
| 5a | Formyl-pyrazole derivative | Various strains | 1-16 | [11] |
| 6l | 2-((3,5-dichlorophenyl)amino) | S. aureus ATCC25923 | 1.0 µM | [8] |
| 6y | 2-(3,4-difluorobenzylamino) | S. aureus USA300 JE2 | 0.02 µM | [8][10] |
Proposed Mechanisms of Action
The antibacterial activity of quinazolin-4(3H)-ones is believed to stem from their ability to interfere with essential bacterial processes. Several mechanisms of action have been proposed for different derivatives:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some quinazolin-2,4(1H,3H)-dione derivatives are suggested to act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[15] The structural resemblance to fluoroquinolones supports this hypothesis.[16]
-
Inhibition of Penicillin-Binding Proteins (PBPs): A novel class of 4(3H)-quinazolinones was discovered through in silico screening for binding to PBP2a, a key protein in MRSA.[14][17] These non-β-lactam compounds were shown to inhibit PBPs, mimicking the mechanism of action of β-lactam antibiotics.[14]
-
Inhibition of Transcription/Translation: One study on a series of 2-substituted quinazolines indicated that the antibacterial effect might be due to the inhibition of bacterial RNA transcription and/or translation.[13]
The following diagram illustrates a generalized workflow for the discovery and evaluation of novel quinazolinone-based antibacterial agents.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
A Comparative Validation Guide: HPLC-UV vs. LC-MS for the Analysis of Quinazolin-2-ylboronic Acid
In the landscape of pharmaceutical development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Quinazolin-2-ylboronic acid, a key building block in the synthesis of a variety of therapeutic agents due to the prevalence of the quinazoline scaffold in medicinal chemistry, presents unique analytical challenges.[1][2][3][4] This guide provides a comprehensive comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the validation of methods for the analysis of Quinazolin-2-ylboronic acid.
The inherent reactivity of the boronic acid moiety, including its propensity to form cyclic anhydrides (boroxines) and its interactions with diols, necessitates a careful and considered approach to analytical method development and validation.[5] This document will delve into the theoretical underpinnings and practical considerations for establishing robust and reliable analytical methods for this critical intermediate, in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
The Analytical Challenge: Understanding Quinazolin-2-ylboronic Acid
Quinazolin-2-ylboronic acid is a heterocyclic aromatic boronic acid. The quinazoline ring system provides a strong chromophore, making it amenable to UV detection. However, the boronic acid group is known to be labile and can undergo dehydration to form a trimeric boroxine, which can complicate chromatographic analysis.[5] Furthermore, boronic acids can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape and variability in retention.[11][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of QC Laboratories
HPLC-UV is a robust, cost-effective, and widely available technique, making it a staple in quality control laboratories for routine analysis.[13][14][15] For a molecule like Quinazolin-2-ylboronic acid with a strong UV chromophore, HPLC-UV is a viable option for quantification.
Experimental Protocol: HPLC-UV Method Development and Validation
Objective: To develop and validate an HPLC-UV method for the quantification of Quinazolin-2-ylboronic acid, focusing on specificity, linearity, accuracy, and precision.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column Selection: The choice of a stationary phase is critical. A C18 column with low silanol activity is recommended to minimize interactions with the boronic acid group.[11][12] An initial screening of different column chemistries (e.g., phenyl-hexyl, embedded polar group) can be beneficial.
2. Mobile Phase Optimization:
-
The mobile phase composition will significantly impact retention and peak shape. A typical starting point would be a gradient elution with an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) to suppress the ionization of the boronic acid and any potential basic nitrogens on the quinazoline ring.
-
The use of a buffer, such as ammonium acetate, can also be explored to improve peak shape and reproducibility.[16][17]
3. Sample Preparation:
-
A suitable solvent that ensures the stability of the boronic acid should be chosen. A mixture of organic solvent (e.g., acetonitrile or methanol) and water is a common choice.
4. Validation Parameters (as per ICH Q2(R2)): [6][9]
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This is demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) and showing that the peak for Quinazolin-2-ylboronic acid is pure and well-resolved from any degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of a reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Accuracy: The closeness of the test results to the true value. This is determined by a recovery study, where a known amount of the analyte is spiked into a placebo or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This is assessed by making small changes to parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
HPLC-UV Workflow
Caption: HPLC-UV analytical workflow for Quinazolin-2-ylboronic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[18][19] For the analysis of Quinazolin-2-ylboronic acid, particularly at trace levels or in complex matrices, LC-MS offers significant advantages over HPLC-UV.[14][20][21][22]
Experimental Protocol: LC-MS Method Development and Validation
Objective: To develop and validate a highly sensitive and selective LC-MS method for the quantification of Quinazolin-2-ylboronic acid.
1. Instrumentation:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for its higher resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
2. Ionization Source Optimization:
-
Electrospray ionization (ESI) is the most common ionization technique for small molecules like Quinazolin-2-ylboronic acid. Both positive and negative ion modes should be evaluated. Due to the acidic nature of the boronic acid group, negative ion mode is often more sensitive.[21][23]
3. MS Parameter Optimization:
-
The precursor ion (the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode) and suitable product ions for MRM transitions need to be identified by infusing a standard solution of Quinazolin-2-ylboronic acid into the mass spectrometer. The collision energy and other MS parameters should be optimized to maximize the signal intensity of the product ions.
4. Chromatographic Conditions:
-
The mobile phase should be compatible with MS detection, meaning volatile buffers and additives should be used (e.g., ammonium formate or ammonium acetate instead of phosphate buffers).
-
The chromatographic method developed for HPLC-UV can be a good starting point, with further optimization for speed and resolution on a UHPLC system.
5. Validation Parameters (as per ICH Q2(R2)): [6][9]
The validation parameters are the same as for HPLC-UV, but the acceptance criteria, particularly for LOD and LOQ, will be much lower for LC-MS.
-
Specificity: In LC-MS, specificity is significantly enhanced. The use of MRM ensures that only the analyte with a specific precursor-product ion transition is detected, minimizing interference from co-eluting compounds.[22]
-
Linearity, Accuracy, and Precision: These are evaluated in the same manner as for HPLC-UV, but over a much wider dynamic range.
-
LOD and LOQ: LC-MS can achieve significantly lower LOD and LOQ values, often in the picogram to femtogram range, making it ideal for trace analysis and the detection of genotoxic impurities.[20][23]
-
Matrix Effects: A key consideration in LC-MS is the potential for matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte. This should be evaluated during method validation by comparing the response of the analyte in the matrix to the response in a pure solvent.
LC-MS Workflow
Caption: LC-MS analytical workflow for Quinazolin-2-ylboronic acid.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
| Validation Parameter | HPLC-UV | LC-MS | Rationale & Insights |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV spectra for specificity, which can be limited by co-eluting impurities with similar chromophores.[14] LC-MS, especially with MRM, provides an additional dimension of specificity based on the mass-to-charge ratio of the analyte and its fragments, making it highly selective even in complex matrices.[19][22] |
| Sensitivity (LOD/LOQ) | Moderate (ng-µg range) | High (pg-ng range) | LC-MS is inherently more sensitive than UV detection, making it the method of choice for trace analysis, such as the quantification of genotoxic impurities or for pharmacokinetic studies.[15][18][20][23] |
| Linearity | Good | Excellent | Both techniques can demonstrate excellent linearity over a defined range. However, LC-MS often provides a wider linear dynamic range. |
| Accuracy & Precision | Good | Excellent | Both methods can be validated to be accurate and precise. The higher selectivity of LC-MS can sometimes lead to improved accuracy by minimizing interferences.[16][17][24] |
| Robustness | Good | Moderate | HPLC-UV methods are generally considered more robust and transferable between laboratories. LC-MS methods can be more susceptible to variations in instrument performance and matrix effects, requiring more careful control of experimental conditions.[14] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain, and the methodology is simpler to develop and run. LC-MS instruments represent a significant capital investment and require more specialized expertise for operation and data interpretation.[14] |
| Throughput | Moderate | High | With the use of UHPLC front-ends, LC-MS methods can be significantly faster than traditional HPLC-UV methods, allowing for higher sample throughput.[16][17][24] |
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS for the analysis of Quinazolin-2-ylboronic acid is ultimately dependent on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control applications where the concentration of the analyte is relatively high and the sample matrix is clean. Its robustness and ease of use make it well-suited for in-process controls and release testing of the bulk intermediate.
-
LC-MS is the superior technique when high sensitivity and specificity are required. It is the gold standard for trace-level quantification, such as the analysis of residual impurities, degradation products, or for bioanalytical applications. The unparalleled selectivity of LC-MS also makes it an invaluable tool for method development and for the analysis of complex reaction mixtures.
In a comprehensive analytical strategy for Quinazolin-2-ylboronic acid, both techniques can be complementary. HPLC-UV can be employed for routine, high-concentration assays, while a validated LC-MS method can be used for more demanding applications that require the utmost in sensitivity and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. quora.com [quora.com]
- 20. waters.com [waters.com]
- 21. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. sciex.com [sciex.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of Quinazolin-2-ol: Safety, Compliance, and Best Practices
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Quinazolin-2-ol. As a heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide moves beyond mere procedural lists to explain the rationale behind each step, grounding our protocols in established safety and regulatory frameworks.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a compound is the first step in safe handling and disposal. This compound is classified as a hazardous substance.[1][2] The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Classification | Precautionary Statement |
|---|---|---|
| Acute Toxicity, Oral | Warning, H302 | Harmful if swallowed[3] |
| Skin Irritation | Warning, H315 | Causes skin irritation[3] |
| Eye Irritation | Warning, H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Warning, H335 | May cause respiratory irritation[3] |
Mandatory Personal Protective Equipment (PPE): Before beginning any work that will generate this compound waste, ensure the following PPE is in use to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield are required.[2][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4]
-
Body Protection: A standard laboratory coat and closed-toe shoes are mandatory.[4]
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.[2][4]
The Regulatory Landscape: Ensuring Compliance
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework governs waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" management.[5]
It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as hazardous waste and to ensure it is handled in accordance with local, state, and federal regulations.[7] Due to the complexities of waste determination, it is the policy of most research institutions that all chemical wastes are treated as hazardous and managed by a dedicated Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][6]
Step-by-Step Disposal Protocol
The recommended and most compliant method for disposing of this compound is through a licensed hazardous waste disposal service.[8] Landfill disposal is not a recommended or compliant option.[8]
Protocol 3.1: Routine Generation of Solid Waste and Contaminated Materials
This protocol applies to the collection of residual this compound powder, as well as contaminated labware such as pipette tips, weigh boats, gloves, and vials.
-
Waste Identification: All materials that have come into contact with this compound must be classified as "Hazardous Chemical Waste".[4][8]
-
Containerization:
-
Designate a specific, sealable, and chemically compatible container for this compound waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Place all contaminated solid waste, including used gloves and weigh paper, directly into this designated container.[4]
-
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
Storage:
-
Keep the hazardous waste container sealed at all times, except when adding waste.[5] Open waste containers are a primary source of EPA violations and increase the risk of exposure and spills.[5]
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
-
-
Disposal: Once the container is full or you have completed the project, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[4][8]
Protocol 3.2: Disposal of Bulk Quantities
For larger, unused quantities of this compound, the original manufacturer's container should be used for disposal.
-
Preparation: Ensure the container is in good condition, with no external contamination. The original manufacturer's label must be intact and legible.
-
Labeling: If the original label is damaged, create a new hazardous waste label as described in Protocol 3.1.
-
Disposal Request: Submit the sealed, labeled container to your EHS office for collection and disposal. Do not mix any other waste into the original container.
Protocol 3.3: Spill Management and Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Secure the Area: Restrict access to the spill area.
-
Assess and Equip: Ensure you are wearing the appropriate PPE as outlined in Section 1 before approaching the spill.
-
Containment & Cleanup:
-
For a solid spill, gently sweep or scoop the material to avoid creating dust clouds.[2] Place the swept material and any contaminated cleaning tools (e.g., broom heads, dustpans) into a designated hazardous waste container.
-
Do not use dry sweeping for large quantities, as this can aerosolize the powder.[9]
-
-
Decontamination:
-
Final Disposal: Seal and label the waste container and arrange for pickup through your EHS department.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,2-Dihydroquinazolin-2-one | C8H6N2O | CID 344381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinazolin-2-ol
This document serves as an essential guide for laboratory professionals engaged in research and development involving Quinazolin-2-ol. Its purpose is to provide a clear, actionable framework for personal protective equipment (PPE) selection, use, and disposal. Moving beyond a simple checklist, we delve into the causality behind these protocols, grounding our recommendations in established safety principles to foster a proactive culture of safety and scientific excellence.
Core Hazard Profile of this compound
Understanding the intrinsic hazards of a compound is the foundational step in any risk assessment. This compound (also known as 1,2-dihydroquinazolin-2-one) is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures. The primary hazards are acute and irritant in nature.[1]
GHS Hazard Classifications:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1]
-
Skin Irritation 2 (H315): Causes skin irritation.[1]
-
Serious Eye Irritation 2A (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure 3 (H335): May cause respiratory irritation.[1]
These classifications necessitate a multi-faceted PPE strategy that shields the primary routes of exposure: ingestion, skin contact, eye contact, and inhalation.
| Hazard Statement | GHS Classification | Potential Laboratory Exposure Scenario |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | Accidental ingestion via contaminated hands, surfaces, or foodstuffs. |
| H315: Causes skin irritation | Skin Irritation 2 | Direct contact with the solid powder or solutions during weighing, transfer, or spills. |
| H319: Causes serious eye irritation | Eye Irritation 2A | Contact with airborne powder during handling or splashes from solutions. |
| H335: May cause respiratory irritation | STOT SE 3 | Inhalation of aerosolized fine powder, particularly during weighing or transfer operations. |
Mandated PPE for this compound Operations
The following PPE is mandatory for all procedures involving this compound. The level and specific type may be adjusted based on the scale and nature of the operation, as detailed in Section 3.
Eye and Face Protection
Due to the "serious eye irritation" classification, eye protection is non-negotiable.[1]
-
Chemical Splash Goggles: Must be worn at all times when handling this compound in either solid or liquid form.[2][3] Standard safety glasses do not provide an adequate seal against fine powders or splashes. All eye protection must meet the ANSI Z87.1 standard.[4][5]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing or energetic reaction.[2][4][5] This includes handling solutions greater than 1 liter, working with reactions under pressure, or during quenching procedures.[5]
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[3][6] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to ensure breakthrough time is sufficient for the task.[4] Double-gloving may be appropriate for handling highly concentrated solutions.
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned provides essential protection against skin contact from spills and contaminated surfaces.[2][4]
Respiratory Protection
The risk of respiratory irritation from inhaling fine dust is significant when handling the solid compound.[1]
-
Engineering Controls: The primary method for controlling this hazard is to use engineering controls. All weighing and transfer of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood.[3][6]
-
Respirators: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[4] A NIOSH-approved N95 dust mask may be sufficient for low-dust situations, but a PAPR (Powered Air-Purifying Respirator) or a half-mask respirator with P100 cartridges is recommended for tasks with a higher potential for aerosolization. All respirator use requires prior medical evaluation and annual fit-testing as part of a formal respiratory protection program.[4]
Operational Plan: PPE Selection and Step-by-Step Protocols
The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.
| Operational Task | Minimum Required PPE | Rationale |
| Weighing Solid (<1g) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Performed in a fume hood to control respiratory exposure. Goggles protect from any airborne particles. |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Protects against skin and eye contact from accidental splashes. |
| Running Reactions | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk) | Face shield adds a layer of protection for reactions with the potential for splashing or exotherms. |
| Handling Waste | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Assumes waste is properly contained; protects against contact during transfer. |
Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection workflow for this compound handling.
Protocol: Weighing and Transferring Solid this compound
This protocol is designed to be a self-validating system, minimizing exposure at each step.
-
Preparation: Ensure a chemical fume hood is certified and functioning correctly. Clear the sash and workspace of any unnecessary items.
-
Don PPE: Before approaching the chemical, don a fully buttoned lab coat, chemical splash goggles, and nitrile gloves.
-
Staging: Place a tared weigh boat, a spatula, the this compound container, and the receiving vessel inside the fume hood. Keep the sash as low as is practical.
-
Transfer: Slowly open the this compound container. Use the spatula to carefully transfer the desired amount to the weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely close the primary this compound container immediately after dispensing.
-
Addition: Carefully add the weighed solid to the receiving vessel.
-
Initial Decontamination: Use a solvent-dampened wipe to clean the spatula and any minor dust on the work surface within the hood. Dispose of the wipe in a designated solid hazardous waste container.
-
Doff PPE: Once the operation is complete and the area is clean, remove PPE in the correct order before leaving the laboratory: first gloves, then goggles, and finally the lab coat.
Emergency Response to Exposure
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.[10]
Waste Management and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous chemical waste.[6] Proper segregation and disposal are crucial to prevent environmental contamination and ensure personnel safety.
-
Waste Segregation: All this compound waste, including excess solid, solutions, and contaminated consumables (e.g., gloves, pipette tips, weigh boats, wipes), must be collected in a dedicated hazardous waste container.[3][6] Do not mix this waste with other waste streams.[2]
-
Containerization: Use a clearly labeled, sealable, and chemically compatible container for all waste.[6] The label must include the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[6]
-
Final Disposal: The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Never dispose of this compound down the drain or in the regular trash.[6]
References
- 1. 1,2-Dihydroquinazolin-2-one | C8H6N2O | CID 344381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
